Technical Documentation Center

4-Ethyl-3-hydroxyhept-6-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethyl-3-hydroxyhept-6-enoic acid

Core Science & Biosynthesis

Foundational

Retrobiosynthetic Mapping and Metabolic Engineering of 4-Ethyl-3-hydroxyhept-6-enoic Acid

Executive Summary The compound 4-ethyl-3-hydroxyhept-6-enoic acid is a highly valuable chiral intermediate, primarily recognized as the foundational building block for the synthesis of Mirogabalin (Tarlige), a potent gab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-ethyl-3-hydroxyhept-6-enoic acid is a highly valuable chiral intermediate, primarily recognized as the foundational building block for the synthesis of Mirogabalin (Tarlige), a potent gabapentinoid targeting the α2δ-1 subunit of voltage-gated calcium channels. Traditionally, this intermediate is accessed via complex chemical synthesis involving Claisen rearrangements and pyrophoric catalysts.

As the pharmaceutical industry shifts toward green manufacturing, establishing a de novo biosynthetic pathway for this molecule is critical. This whitepaper provides an authoritative guide to mapping the retrobiosynthetic logic of 4-ethyl-3-hydroxyhept-6-enoic acid using a highly engineered Type I Modular Polyketide Synthase (PKS) system, detailing the causality behind the pathway design and the self-validating experimental protocols required for in vivo production.

The Chemical Baseline vs. Retrobiosynthetic Design

Historically, the constructs the bicyclic core of Mirogabalin by dissolving 4-ethyl-3-hydroxyhept-6-enoic acid in acetic anhydride and refluxing it to trigger a cyclization to 3-ethylbicyclo[3.2.0]hept-6-en-6-one. The precursor itself is chemically derived from the condensation of allyl alcohol and butyraldehyde, followed by Knoevenagel–Doebner condensation. Recent advancements have explored , but these still rely on heavy metal catalysts and hazardous reagents like lithioacetonitrile.

The Biosynthetic Alternative: By leveraging the programmable nature of , we can design an enzymatic assembly line that constructs the 7-carbon backbone of 4-ethyl-3-hydroxyhept-6-enoic acid from simple cellular metabolites.

Retrobiosynthetic Logic

To build the target structure— HOOC(1)-CH2​(2)-CH(OH)(3)-CH(Et)(4)-CH2​(5)-CH=(6)CH2​(7) —we deploy a three-stage PKS assembly:

  • Starter Unit (Acryloyl-CoA): Provides the terminal alkene (C6-C7) without requiring a downstream desaturase.

  • Extender Unit 1 (Ethylmalonyl-CoA): The Acyltransferase (AT) domain specifically loads ethylmalonyl-CoA. The subsequent condensation and full reduction (via KR, DH, and ER domains) yields a saturated C4-C5 bond while stereoselectively installing the ethyl branch at C4.

  • Extender Unit 2 (Malonyl-CoA): Condensation adds C2-C1. A Ketoreductase (KR) domain reduces the C3 ketone to a hydroxyl group. Finally, a Thioesterase (TE) cleaves the chain, releasing the free acid.

PKS_Pathway Start Acryloyl-CoA (Starter Unit) Mod1 Module 1 KS-AT-KR-DH-ER-ACP (Full Reduction) Start->Mod1 Ext1 Ethylmalonyl-CoA (Extender 1) Ext1->Mod1 Ext2 Malonyl-CoA (Extender 2) Mod2 Module 2 KS-AT-KR-ACP (Ketoreduction) Ext2->Mod2 Mod1->Mod2 2-ethyl-4-pentenoyl-ACP TE Thioesterase (TE) Mod2->TE 4-ethyl-3-hydroxyhept-6-enoyl-ACP Target 4-ethyl-3-hydroxyhept-6-enoic acid TE->Target Hydrolysis

Fig 1: De novo PKS assembly line for 4-ethyl-3-hydroxyhept-6-enoic acid synthesis.

PKS Domain Architecture and Substrate Specificity

To ensure strict control over the oxidation state and stereochemistry of the molecule, the engineered PKS must be assembled using well-characterized domains (e.g., from the ery and rap biosynthetic gene clusters). The table below summarizes the required architecture.

Table 1: PKS Module Architecture and Catalytic Functions

StageDomain ArchitectureSubstrateCatalytic ActionIntermediate Formed
Starter AT-ACPAcryloyl-CoALoadingAcryloyl-ACP
Module 1 KS-AT-KR-DH-ER-ACPEthylmalonyl-CoACondensation & Full Reduction2-ethyl-4-pentenoyl-ACP
Module 2 KS-AT-KR-ACPMalonyl-CoACondensation & Ketoreduction4-ethyl-3-hydroxyhept-6-enoyl-ACP
Release TEN/AThioester Cleavage4-ethyl-3-hydroxyhept-6-enoic acid

Experimental Protocols: In Vivo Production Workflow

To validate this pathway, the engineered PKS must be expressed in a host capable of post-translational modification of the Acyl Carrier Protein (ACP) domains. Standard E. coli lacks this capability. Therefore, we utilize , a strain engineered with a chromosomally integrated sfp phosphopantetheinyl transferase gene from Bacillus subtilis, which converts inactive apo-ACPs into active holo-ACPs.

Step-by-Step Methodology
  • Plasmid Construction: Synthesize the codon-optimized hybrid PKS gene cassette (Mod1-Mod2-TE) and clone it into a pET28a expression vector under a T7 promoter.

  • Host Transformation: Transform the pET28a-PKS plasmid into competent E. coli BAP1 cells. Plate on LB agar containing 50 µg/mL kanamycin.

  • Pre-Culture: Inoculate a single colony into 5 mL of LB broth (with kanamycin) and incubate overnight at 37°C, 250 rpm.

  • Precursor-Fed Fermentation:

    • Transfer 1% (v/v) of the pre-culture into 500 mL of M9 minimal medium supplemented with 1 mM acrylic acid (starter precursor) and 2 mM ethylmalonate (extender precursor).

    • Grow at 37°C until the OD600​ reaches 0.6.

    • Induce expression with 1 mM IPTG. Crucially, drop the temperature to 22°C to prevent the formation of insoluble inclusion bodies (a common failure point for megasynthases). Ferment for 72 hours.

  • Extraction: Centrifuge the culture at 5000 × g for 15 minutes. Acidify the cell-free supernatant to pH 3.0 using 1M HCl to protonate the target carboxylic acid, then extract three times with equal volumes of ethyl acetate. Dry the organic phase under nitrogen and resuspend in 1 mL of methanol.

Workflow Step1 1. Gene Synthesis Hybrid PKS (ery/rap domains) Step2 2. Vector Construction pET28a / T7 Promoter Step1->Step2 Step3 3. Host Transformation E. coli BAP1 (sfp+) Step2->Step3 Step4 4. Fermentation 22°C, 1mM IPTG, Precursor Feed Step3->Step4 Step5 5. Extraction Acidification & Ethyl Acetate Step4->Step5 Step6 6. Validation LC-MS/MS & 13C-Isotope Tracking Step5->Step6

Fig 2: Experimental workflow for in vivo PKS expression and validation in E. coli BAP1.

Self-Validating Analytical Metrics

To ensure scientific integrity and prove that the detected 4-ethyl-3-hydroxyhept-6-enoic acid is the product of the engineered pathway (and not a background host metabolite), a self-validating 13C -isotope tracking experiment must be performed. Feeding the culture with 13C2​ -ethylmalonate will result in a predictable +2 Da mass shift in the final product.

Table 2: Analytical Validation Metrics

MetricExpected ValueAnalytical MethodPurpose
Exact Mass (m/z) 171.1027 [M-H]⁻HR-ESI-MSConfirmation of molecular formula ( C9​H16​O3​ )
Isotopic Shift +2 Da shiftLC-MS/MSValidates de novo synthesis via 13C -ethylmalonate incorporation
Retention Time ~6.4 minRP-HPLC (C18)Chromatographic isolation and purity assessment
Titer Yield >15 mg/LHPLC-UV (210 nm)Quantify baseline production for future metabolic optimization

Conclusion

By retro-engineering the chemical synthesis of 4-ethyl-3-hydroxyhept-6-enoic acid into a biological assembly line, we unlock a sustainable, stereoselective pathway for gabapentinoid precursors. The use of a modular Type I PKS expressed in the specialized E. coli BAP1 host provides a robust, scalable framework that circumvents the hazardous reagents traditionally required for Mirogabalin API synthesis.

References

  • Google Patents (Daiichi Sankyo Co Ltd)
  • Stereoselective Synthesis of Mirogabalin via 1,4-Selective Addition of Lithioacetonitrile to Alkylidene Malonate ChemRxiv (2024) URL:[Link]

  • Engineering Modular Polyketide Synthases for Production of Biofuels and Industrial Chemicals Nature Reviews Microbiology / NCBI PMC (2016) URL:[Link]

  • Biosynthesis of Complex Polyketides in a Metabolically Engineered Strain of E. coli Science (Pfeifer et al., 2001) URL:[Link]

Exploratory

identifying stereocenters in 4-ethyl-3-hydroxyhept-6-enoic acid isomers

An In-Depth Technical Guide to Identifying Stereocenters in 4-Ethyl-3-Hydroxyhept-6-Enoic Acid Isomers Executive Summary The molecule 4-ethyl-3-hydroxyhept-6-enoic acid is a highly specialized chiral intermediate critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Identifying Stereocenters in 4-Ethyl-3-Hydroxyhept-6-Enoic Acid Isomers

Executive Summary

The molecule 4-ethyl-3-hydroxyhept-6-enoic acid is a highly specialized chiral intermediate critical to the synthesis of complex bicyclic γ -amino acids, most notably Mirogabalin (DS-5565) . Developed as a potent α2​δ ligand for the treatment of neuropathic pain, Mirogabalin’s pharmacological efficacy is fundamentally tied to its absolute stereochemistry[1]. The stereocenters at the C3 and C4 positions of 4-ethyl-3-hydroxyhept-6-enoic acid dictate the facial selectivity and ring-junction stereochemistry during the subsequent [2+2] cycloaddition that forms the drug's bicyclo[3.2.0]heptane core[2].

This whitepaper provides a comprehensive analytical framework for isolating, characterizing, and validating the stereocenters of 4-ethyl-3-hydroxyhept-6-enoic acid isomers, combining chiral chromatography, advanced NMR techniques, and chemical derivatization into a self-validating workflow.

Structural Deconstruction & Stereochemical Landscape

4-ethyl-3-hydroxyhept-6-enoic acid possesses two adjacent stereocenters:

  • C3: Bears a hydroxyl (-OH) group.

  • C4: Bears an ethyl (-CH₂CH₃) group.

Because there are two chiral centers, the molecule exists as four distinct stereoisomers: (3R,4R) , (3S,4S) , (3R,4S) , and (3S,4R) . These isomers can be grouped into two diastereomeric pairs: the syn-diastereomers and the anti-diastereomers.

The relative stereochemistry (syn vs. anti) is the primary determinant of the molecule's behavior in downstream cyclization. When treated with acetic anhydride and potassium acetate, the molecule undergoes a dehydration/cyclization sequence (via a ketene intermediate) to form 3-ethylbicyclo[3.2.0]hept-6-en-6-one. Only the correct relative and absolute configuration will yield the (1R,5S,6S) stereocenters required for the active pharmaceutical ingredient (API)[3].

Stereocenters Isomers 4 Stereoisomers (3R,4R) (3S,4S) (3R,4S) (3S,4R) Syn Syn-Diastereomers (3R,4R) & (3S,4S) Isomers->Syn Anti Anti-Diastereomers (3R,4S) & (3S,4R) Isomers->Anti Bicyclo 3-ethylbicyclo[3.2.0]hept-6-en-6-one (Mirogabalin Precursor) Syn->Bicyclo [2+2] Cycloaddition (Acetic Anhydride/KOAc) Anti->Bicyclo Steric Hindrance / Alternative Outcomes

Stereochemical relationship and downstream cyclization pathway.

Analytical Workflows for Stereocenter Identification

To definitively assign the stereocenters, a multi-modal analytical workflow is required. Relying on a single technique (e.g., 1D NMR) is insufficient due to the conformational flexibility of the acyclic chain. We employ a self-validating system where chromatographic resolution is orthogonally confirmed by derivatization and 2D NMR.

Chiral Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is the method of choice for isolating the four stereoisomers. Causality: SFC utilizes supercritical CO₂, which has higher diffusivity and lower viscosity than standard HPLC solvents. This facilitates faster mass transfer and sharper peak shapes, which is critical for resolving closely eluting syn and anti diastereomers that often co-elute in standard normal-phase HPLC.

NMR Spectroscopy & Relative Stereochemistry

Once isolated, the relative stereochemistry (syn/anti) is determined using 1D ¹H NMR coupling constants ( J -values) and 2D NOESY/ROESY experiments. The J3,4​ coupling constant is diagnostic: anti-periplanar protons typically exhibit larger coupling constants ( J≈8−10 Hz), while gauche protons exhibit smaller ones ( J≈2−5 Hz). However, because the C3-C4 bond freely rotates, these values are time-averaged. Therefore, NOESY correlations between the C3-hydroxyl proton, C4-ethyl protons, and the C2-methylene protons are mapped to confirm the dominant conformer.

Mosher's Ester Analysis for Absolute Configuration

To determine the absolute configuration at C3, we utilize the modified Mosher’s ester method, a standard for β -hydroxy acids[4]. Causality: By derivatizing the C3 hydroxyl group with both (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), the magnetic anisotropy of the phenyl ring differentially shields the protons on the 4-ethylhept-6-enoic acid chain. Calculating the difference in chemical shifts ( Δδ=δS​−δR​ ) provides a reliable spatial map of the substituents around the C3 stereocenter.

Workflow A 4-ethyl-3-hydroxyhept-6-enoic acid (Isomeric Mixture) B Chiral SFC Separation (Enantiomer & Diastereomer Isolation) A->B C 1D & 2D NMR Spectroscopy (Relative Stereochemistry: Syn/Anti) B->C Isolated Fractions D Mosher's Ester Derivatization (Absolute Configuration at C3) B->D Chiral Purity Confirmed E Data Synthesis & Assignment (Orthogonal Validation) C->E D->E

Analytical workflow for the orthogonal validation of stereocenters.

Experimental Protocols

The following protocols are designed as self-validating systems. By running parallel controls and dual-derivatizations, the risk of misassignment due to conformational artifacts is eliminated.

Protocol 1: Diastereomeric Resolution via Chiral SFC
  • Sample Preparation: Dissolve the isomeric mixture of 4-ethyl-3-hydroxyhept-6-enoic acid in HPLC-grade methanol to a concentration of 10 mg/mL.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or IC) which provides strong hydrogen-bonding interactions necessary for resolving the free carboxylic acid and hydroxyl groups[2].

  • Mobile Phase: Supercritical CO₂ with an isocratic modifier (e.g., 15% Methanol containing 0.1% Trifluoroacetic acid). Note: The TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Parameters: Flow rate at 3.0 mL/min, backpressure at 120 bar, and column temperature at 35°C.

  • Validation: Reinject each isolated fraction to ensure an enantiomeric excess (ee) and diastereomeric excess (de) of >99% prior to NMR analysis.

Protocol 2: Modified Mosher's Ester Derivatization

Critical Rule: Never rely on a single MTPA derivative. Both (R)- and (S)-esters must be synthesized to calculate Δδ internally.

  • Esterification: In two separate, flame-dried vials, dissolve 5 mg of the isolated enantiomer in 0.5 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalysis: Add 2 equivalents of pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) to each vial. DMAP acts as an acyl transfer catalyst, accelerating the reaction of the sterically hindered secondary alcohol.

  • Derivatization: To Vial A, add 1.5 equivalents of (R)-(-)-MTPA-Cl (to form the S-MTPA ester). To Vial B, add 1.5 equivalents of (S)-(+)-MTPA-Cl (to form the R-MTPA ester).

  • Reaction & Quench: Stir at room temperature for 4 hours under argon. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate.

  • NMR Acquisition: Acquire high-resolution ¹H NMR (minimum 400 MHz, ideally 600 MHz) for both derivatives in CDCl₃[1].

Data Presentation: Interpreting Mosher's Ester Data

The absolute configuration is assigned based on the Δδ values. In the preferred conformation of the MTPA ester, the trifluoromethyl group, the carbonyl oxygen, and the C3-proton are coplanar. The phenyl ring shields the protons situated on the same side of the molecule.

Table 1: Diagnostic Δδ ( S−R ) Values for C3-Stereocenter Assignment

Proton PositionStructural GroupExpected Δδ Sign for (3R)Expected Δδ Sign for (3S)Diagnostic Significance
C2 -CH₂COOHNegative (-)Positive (+)Indicates spatial relationship of the carboxylic acid arm relative to the C3-OH.
C4 -CH(CH₂CH₃)-Positive (+)Negative (-)Indicates spatial relationship of the ethyl-bearing arm relative to the C3-OH.
C5 -CH₂-Positive (+)Negative (-)Confirms the shielding effect extends down the aliphatic chain.

Self-Validation Check: If the Δδ values do not cleanly separate into positive values on one side of the C3 center and negative values on the other, the molecule may be adopting a non-standard conformation, and orthogonal X-ray crystallography or Vibrational Circular Dichroism (VCD) must be employed.

Mechanistic Significance in Mirogabalin Synthesis

The rigorous identification of these stereocenters is not merely an analytical exercise; it is a synthetic necessity. In the Daiichi Sankyo synthesis route, the 4-ethyl-3-hydroxyhept-6-enoic acid is subjected to acetic anhydride and potassium acetate.

This triggers a cascade reaction:

  • Formation of a mixed anhydride at the C1 carboxylic acid.

  • Elimination to form a highly reactive ketene intermediate.

  • An intramolecular [2+2] cycloaddition between the ketene and the C6-C7 terminal alkene.

The spatial orientation of the C4-ethyl group and the C3-hydroxyl group (which may be acetylated or act as a leaving group during the sequence) completely dictates the facial approach of the alkene to the ketene. An incorrect stereocenter at C4 will result in steric clash during the transition state, leading to either reaction failure or the formation of an inactive diastereomer of the bicyclo[3.2.0]heptane core. Thus, upstream stereochemical validation guarantees downstream API viability.

References

  • New Drug Approvals: Mirogabalin (DS-5565) Synthesis and Characterization.New Drug Approvals.
  • Bicyclic γ-amino acid derivative (EP2192109A1).Google Patents.
  • -hydroxy acids).PMC / NIH.
  • PHASE 3 - New Drug Approvals (Synthesis of Mirogabalin Precursors).Rssing.

Sources

Foundational

Unveiling the Mechanism of Action: 4-Ethyl-3-hydroxyhept-6-enoic Acid Derivatives in Neuropathic Pain Therapeutics

Executive Summary The management of peripheral neuropathic pain (NeP) has historically relied on gabapentinoids—ligands that bind to the auxiliary α2​δ subunits of voltage-gated calcium channels (VGCCs). However, legacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of peripheral neuropathic pain (NeP) has historically relied on gabapentinoids—ligands that bind to the auxiliary α2​δ subunits of voltage-gated calcium channels (VGCCs). However, legacy therapies like pregabalin and gabapentin are often dose-limited by central nervous system (CNS) side effects such as somnolence and dizziness.

The development of bicyclic γ -amino acid derivatives , synthesized from the critical chiral precursor 4-ethyl-3-hydroxyhept-6-enoic acid , represents a paradigm shift in neuropharmacology[1]. The most notable derivative in this class is Mirogabalin (DS-5565). By exploiting unique dissociation kinetics—specifically, a prolonged residence time on the α2​δ−1 subunit and rapid dissociation from the α2​δ−2 subunit—these derivatives achieve sustained analgesia with a significantly widened safety margin[2][3]. This whitepaper provides an in-depth technical analysis of this mechanism, supported by binding kinetics data and field-proven experimental protocols.

Chemical Scaffolding & Synthesis Pathway

The unique pharmacological profile of mirogabalin is entirely dependent on its three-dimensional conformation, which is dictated by its synthetic precursor. 4-ethyl-3-hydroxyhept-6-enoic acid serves as the foundational aliphatic chain that undergoes cyclization to form the rigid bicyclic structure necessary for precise receptor docking[1].

During synthesis, 4-ethyl-3-hydroxyhept-6-enoic acid is reacted with acetic anhydride and potassium acetate to form the intermediate 3-ethylbicyclo[3.2.0]hept-6-en-6-one. Subsequent amination and salt formation (often using benzenesulfonic acid) yield the active pharmaceutical ingredient, ensuring the correct stereochemistry required for high-affinity α2​δ binding[1].

Synthesis A 4-ethyl-3-hydroxyhept-6-enoic acid (Chiral Precursor) B Cyclization (Acetic Anhydride / KOAc) A->B C 3-ethylbicyclo[3.2.0]hept-6-en-6-one (Bicyclic Intermediate) B->C D Amination & Salt Formation (Benzenesulfonic Acid) C->D E Mirogabalin Besylate (Active γ-amino acid derivative) D->E

Chemical synthesis workflow from 4-ethyl-3-hydroxyhept-6-enoic acid to Mirogabalin.

Mechanism of Action: The α2​δ Subunit Paradox

Voltage-gated calcium channels (VGCCs) are heteromultimeric complexes. The α2​δ auxiliary subunits regulate the trafficking and membrane localization of the pore-forming α1​ subunit. 4-ethyl-3-hydroxyhept-6-enoic acid derivatives exert their effects by binding to two specific isoforms[4][5]:

  • α2​δ−1 Subunit: Predominantly expressed in the dorsal root ganglion (DRG) and spinal dorsal horn. Upregulated during nerve injury. Binding here inhibits calcium influx, reducing the release of excitatory neurotransmitters (glutamate, substance P, CGRP), yielding analgesia [4][6].

  • α2​δ−2 Subunit: Predominantly expressed in the cerebellum and CNS. Binding here is responsible for adverse CNS effects (ataxia, somnolence)[2][3].

MOA cluster_DRG Dorsal Root Ganglion (Spinal) cluster_CNS Cerebellum (Supraspinal) M Mirogabalin (Ligand) A1 α2δ-1 Subunit M->A1 Slow Dissociation (t1/2 = 11.1h) A2 α2δ-2 Subunit M->A2 Fast Dissociation (t1/2 = 2.4h) Ca1 ↓ Ca2+ Influx A1->Ca1 NT ↓ Glutamate / CGRP Ca1->NT Pain Sustained Analgesia NT->Pain CNS Transient CNS Effects (Minimized) A2->CNS

Dual-pathway mechanism of action highlighting subunit-specific dissociation kinetics.

Kinetic Differentiation: Mirogabalin vs. Legacy Gabapentinoids

The true innovation of 4-ethyl-3-hydroxyhept-6-enoic acid derivatives lies not just in their binding affinity ( Kd​ ), but in their dissociation kinetics ( Koff​ ) .

While pregabalin dissociates equally rapidly from both α2​δ−1 and α2​δ−2 ( t1/2​=1.4 h), mirogabalin exhibits a remarkably slow dissociation from α2​δ−1 ( t1/2​=11.1 h) and a rapid dissociation from α2​δ−2 ( t1/2​=2.4 h)[3][4][6]. This kinetic divergence is the root cause of its superior clinical profile: sustained pain relief with transient, minimal CNS impairment[5].

Quantitative Kinetic Comparison
LigandTarget SubunitEquilibrium Binding Affinity ( Kd​ )Dissociation Rate Constant ( Koff​ )Dissociation Half-Life ( t1/2​ )
Mirogabalin α2​δ−1 13.5 nmol/L0.0627 h−1 11.1 h
Mirogabalin α2​δ−2 22.7 nmol/L0.2837 h−1 2.4 h
Pregabalin α2​δ−1 62.5 nmol/L0.5051 h−1 1.4 h
Pregabalin α2​δ−2 125.0 nmol/L0.5103 h−1 1.4 h

Data synthesized from in vitro radioligand binding assays utilizing human recombinant subunits[3][5][6].

Experimental Methodologies: Validating the Mechanism

To robustly validate the kinetic and functional properties of these derivatives, researchers must employ highly controlled, self-validating experimental systems. Below are the definitive protocols for establishing binding kinetics and functional efficacy.

Protocol A: Radioligand Dissociation Kinetic Assay
ngcontent-ng-c3388884058="" class="ng-star-inserted">

Scientist's Insight: Why measure dissociation kinetics ( Koff​ ) rather than relying solely on equilibrium binding affinity ( Kd​ )? In the context of VGCC ligands, Kd​ values often fail to predict the duration of in vivo efficacy. The temporal residence time (driven by Koff​ ) dictates how long the ligand suppresses calcium influx after systemic clearance. By employing a "cold-ligand chase" method, we isolate the dissociation phase, allowing us to quantify the exact half-life of the drug-receptor complex[6].

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human α2​δ−1 or α2​δ−2 subunits. Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Equilibration: Incubate 50 µg of membrane protein with 10 nmol/L of [3H] -labeled mirogabalin in assay buffer (10 mM HEPES, pH 7.4) for 120 minutes at 25°C to reach steady-state equilibrium.

  • Cold Chase Initiation: Induce dissociation by adding a massive excess (10 µmol/L) of unlabeled mirogabalin (the "cold chase").

  • Time-Course Sampling: Terminate the reaction at specific time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Transfer filters to scintillation vials, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the natural log of specific binding versus time. The slope of the linear regression yields the dissociation rate constant ( Koff​ ), and t1/2​ is calculated as ln(2)/Koff​ .

Protocol S1 1. Membrane Prep (HEK293 expressing α2δ-1/2) S2 2. Radioligand Incubation ([3H]-Mirogabalin) S1->S2 S3 3. Equilibrium Binding (Determine Kd) S2->S3 S4 4. Kinetic Dissociation (Add excess unlabeled ligand) S3->S4 S5 5. Scintillation Counting (Calculate Koff & t1/2) S4->S5

Step-by-step experimental workflow for radioligand dissociation kinetic assays.

Protocol B: Functional Validation via Whole-Cell Patch-Clamp

Scientist's Insight: Why utilize primary rat Dorsal Root Ganglion (DRG) neurons instead of a recombinant HEK293 system for functional validation? While HEK cells are excellent for isolated binding assays, they lack the native stoichiometric assembly of the VGCC pore-forming α1​ subunit with the auxiliary β and α2​δ subunits. DRG neurons provide a physiologically accurate environment to measure the true attenuation of N-type calcium currents, ensuring our electrophysiological data translates directly to in vivo nociceptive pathways[2][6].

Step-by-Step Methodology:

  • DRG Isolation: Dissect lumbar DRGs (L4-L6) from adult Sprague-Dawley rats. Dissociate enzymatically using collagenase and trypsin, and plate on poly-D-lysine coated coverslips.

  • Electrophysiological Setup: Transfer coverslips to a recording chamber perfused with an extracellular solution containing Ba2+ as the charge carrier (to isolate calcium channel currents and prevent calcium-dependent inactivation).

  • Patching: Use borosilicate glass pipettes (resistance 2–4 MΩ) filled with a Cs+ -based intracellular solution (to block outward potassium currents). Achieve a giga-ohm seal and rupture the membrane to enter whole-cell configuration.

  • Current Elicitation: Apply a voltage step protocol (e.g., holding at -80 mV, stepping to +10 mV for 100 ms) to elicit N-type Ca2+ currents.

  • Drug Application: Perfuse the 4-ethyl-3-hydroxyhept-6-enoic acid derivative (e.g., Mirogabalin at 50 µmol/L) into the bath. Record the peak current amplitude before, during, and after drug application.

  • Quantification: Calculate the percentage of current inhibition. A successful derivative will demonstrate a statistically significant reduction in N-type current amplitude compared to vehicle controls[6].

Conclusion

The structural evolution from the aliphatic 4-ethyl-3-hydroxyhept-6-enoic acid to the rigid, bicyclic architecture of modern gabapentinoids like Mirogabalin has solved a critical pharmacokinetic challenge in pain management. By engineering a molecule that exploits the kinetic dissociation differences between α2​δ−1 and α2​δ−2 subunits, researchers have successfully decoupled sustained analgesic efficacy from dose-limiting CNS toxicity. Understanding and validating these kinetic parameters through rigorous radioligand and electrophysiological assays remains the gold standard for developing next-generation neuropathic pain therapeutics.

References

  • US7947738B2 - Bicyclic γ-amino acid derivative Google Patents URL
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain Taylor & Francis Online URL
  • Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update Frontiers URL
  • Mirogabalin: could it be the next generation gabapentin or pregabalin?

Sources

Exploratory

role of 4-ethyl-3-hydroxyhept-6-enoic acid as a metabolic intermediate

Title: The Role of 4-Ethyl-3-hydroxyhept-6-enoic Acid as a Key Synthetic Intermediate in α2​δ Ligand Development Executive Summary In the landscape of neuropharmacology, the development of α2​δ ligands—such as gabapentin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Role of 4-Ethyl-3-hydroxyhept-6-enoic Acid as a Key Synthetic Intermediate in α2​δ Ligand Development

Executive Summary

In the landscape of neuropharmacology, the development of α2​δ ligands—such as gabapentin, pregabalin, and the next-generation agent Mirogabalin (DS-5565)—relies heavily on the precise construction of sterically constrained cyclic scaffolds[1]. As a Senior Application Scientist overseeing synthetic scale-up, I frequently encounter the challenge of establishing these complex geometries from acyclic precursors. A masterclass in this approach is the utilization of 4-ethyl-3-hydroxyhept-6-enoic acid (CAS: 1138245-49-4)[2][3].

While not a biological metabolite in the traditional enzymatic sense, this compound is a pivotal synthetic metabolic intermediate within the industrial manufacturing pipeline of Mirogabalin[1]. It serves as the acyclic foundation that undergoes a highly orchestrated cascade reaction to form the critical 3-ethylbicyclo[3.2.0]heptane core[4][5].

Mechanistic Causality: The Claisen Rearrangement Cascade

The transformation of 4-ethyl-3-hydroxyhept-6-enoic acid into the bicyclic core (3-ethylbicyclo[3.2.0]hept-6-en-6-one) is a triumph of tandem synthetic logic[6]. The process is driven by thermal activation in the presence of acetic anhydride and a mild base. Understanding the causality behind these reagents is critical for troubleshooting and scale-up:

  • O-Acetylation (Activation): The C3 hydroxyl group of the intermediate is first acetylated by acetic anhydride. This step is non-negotiable; a free hydroxyl is a poor leaving group and incapable of participating in the required sigmatropic shifts. Acetylation transforms it into a reactive enol-precursor[5].

  • Enolization and Claisen Rearrangement: Potassium acetate acts as a mild base, facilitating the formation of an enol acetate without inducing harsh alkaline degradation. Upon heating to reflux (approx. 115–120°C), the molecule undergoes an Ireland-Claisen-type [3,3]-sigmatropic rearrangement[4].

  • Intramolecular [2+2] Cycloaddition: The newly formed diene system, now possessing the correct stereochemical pre-organization, undergoes an intramolecular [2+2] cycloaddition to forge the strained cyclobutane ring fused to the cyclopentane core, yielding the bicyclic ketone[7].

Pathway A 4-Ethyl-3-hydroxyhept-6-enoic acid (Acyclic Precursor) B O-Acetylation (Acetic Anhydride / KOAc) A->B C [3,3]-Sigmatropic Rearrangement (Reflux, 115-120°C) B->C D Intramolecular [2+2] Cycloaddition (Tandem Cascade) C->D E 3-Ethylbicyclo[3.2.0]hept-6-en-6-one (Bicyclic Core) D->E F Mirogabalin (DS-5565) (α2δ Ligand) E->F

Synthetic pathway from 4-ethyl-3-hydroxyhept-6-enoic acid to Mirogabalin via Claisen cascade.

Experimental Protocol: Bicyclic Core Synthesis

Self-Validating Workflow for Scale-Up

This protocol is designed with built-in validation checkpoints to ensure the integrity of the Claisen rearrangement cascade[6][8].

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 3.13 g (18.2 mmol) of 4-ethyl-3-hydroxyhept-6-enoic acid in 15 mL of acetic anhydride[6].

  • Causality: Acetic anhydride functions as both the solvent and the acetylating agent. The concentration (~1.2 M) is optimized to promote intermolecular acetylation while preventing unwanted oligomerization.

  • Action: Add 4.27 g (43.6 mmol, ~2.4 eq) of potassium acetate. Stir at room temperature for 100 minutes[1].

  • Causality: The 100-minute ambient phase ensures complete O-acetylation before thermal stress is applied. Premature heating would lead to degradation of the starting material.

Step 2: Thermal Rearrangement

  • Action: Heat the reaction solution to reflux (115–120°C) and maintain for 3.5 hours[5].

  • Causality: The thermal energy overcomes the high activation barrier of the[3,3]-sigmatropic rearrangement and the subsequent [2+2] cycloaddition[9].

  • Validation Checkpoint: TLC monitoring (Hexane/EtOAc) should show the disappearance of the acetylated intermediate and the emergence of a non-polar UV-active spot corresponding to the bicyclic ketone.

Step 3: Quench and Extraction

  • Action: Cool the mixture to room temperature. Add ice water (to hydrolyze unreacted acetic anhydride) and 20 mL of toluene. Stir overnight[8].

  • Causality: Toluene is selected as the extraction solvent because of its excellent partition coefficient for the bicyclic product and its ability to reject the aqueous acetate salts.

  • Action: Separate the layers using a separatory funnel. Wash the organic layer with saturated saline (50 mL) to remove residual acetic acid[6].

Step 4: Analytical Validation

  • Action: Concentrate the organic layer under reduced pressure and analyze via 1 H-NMR (400 MHz, CDCl 3​ ).

  • Expected Markers: Confirm the structural integrity by verifying the disappearance of the terminal alkene protons ( δ 5.03-5.10, 5.74-5.86) characteristic of the acyclic precursor, and the appearance of the highly shielded bicyclic ring protons[1][5].

Workflow Step1 1. Reagent Prep Dissolve in Ac2O Step2 2. Base Addition Add KOAc (2.4 eq) Step1->Step2 Step3 3. Activation Stir 100 min @ RT Step2->Step3 Step4 4. Rearrangement Reflux 3.5h Step3->Step4 Step5 5. Quench & Extract Ice water + Toluene Step4->Step5 Step6 6. Validation NMR & HPLC Analysis Step5->Step6

Standard operating procedure for the conversion of the intermediate to the bicyclic core.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory scales, the critical quantitative parameters for the conversion of 4-ethyl-3-hydroxyhept-6-enoic acid are summarized below:

ParameterValue / DescriptionScientific Rationale
Starting Material 4-Ethyl-3-hydroxyhept-6-enoic acid (18.2 mmol)Primary acyclic precursor containing the requisite stereocenters and unsaturation[1].
Reagent/Solvent Acetic Anhydride (15 mL)Acts as an O-acetylating agent and a high-boiling solvent suitable for reflux[5].
Base Potassium Acetate (43.6 mmol, ~2.4 eq)Mild base to buffer the system and facilitate enolization without causing elimination[6].
Activation Phase Room Temp, 100 minutesEnsures quantitative O-acetylation prior to the application of thermal stress[1].
Rearrangement Phase Reflux (115-120°C), 3.5 hoursProvides the exact thermal energy required for the Claisen rearrangement and cycloaddition[5].
Quench Matrix Ice water / TolueneHydrolyzes excess Ac 2​ O; selectively partitions the non-polar bicyclic product into toluene[6].

References

  • PubChem , "4-Ethyl-3-hydroxyhept-6-enoic acid | C9H16O3 | CID 86646121", National Institutes of Health. 2

  • Hairui Chemical , "4-ethyl-3-hydroxyhept-6-enoic acid_1138245-49-4". 3

  • Google Patents , "EP2719677B1 - Method for producing bicyclic compound via claisen rearrangement". 6

  • New Drug Approvals , "Mirogabalin - New Drug Approvals". 1

  • Google Patents , "EP2657219B1 - Intermediate for producing bicyclic y-amino acid derivative". 8

  • Google Patents , "US9162971B2 - Methods for producing bicyclic compounds via claisen rearrangements".5

  • Googleapis , "(12) United States Patent (10) Patent No. - US 9,162,971 B2". 7

  • Googleapis , "(12) Patent Application Publication (10) Pub. No.: US 2014/0094623 A1". 9

Sources

Foundational

Thermodynamic Stability of 4-Ethyl-3-hydroxyhept-6-enoic Acid at Room Temperature: A Technical Guide

Executive Summary 4-Ethyl-3-hydroxyhept-6-enoic acid (CAS 1138245-49-4) is a highly functionalized aliphatic carboxylic acid characterized by a β -hydroxy moiety, a stereocenter at C4 bearing an ethyl group, and a termin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethyl-3-hydroxyhept-6-enoic acid (CAS 1138245-49-4) is a highly functionalized aliphatic carboxylic acid characterized by a β -hydroxy moiety, a stereocenter at C4 bearing an ethyl group, and a terminal alkene. It serves as a critical intermediate in advanced pharmaceutical synthesis, notably in the production of 3,6-disubstituted bicyclo[3.2.0]heptane building blocks—promising saturated isosteres for benzene rings[1]. While the molecule is structurally versatile, its dense functionalization makes it thermodynamically metastable at room temperature (298 K). This whitepaper dissects the thermodynamic and kinetic parameters governing its stability, providing drug development professionals with self-validating protocols for handling and degradation profiling.

Molecular Architecture and Reactivity Profile

The stability of 4-ethyl-3-hydroxyhept-6-enoic acid is dictated by the competing thermodynamic sinks of its functional groups:

  • The β -Hydroxy Acid Motif: β -hydroxy acids are notoriously prone to dehydration. The loss of water yields an α,β -unsaturated acid, a process driven by the thermodynamic stabilization gained through extended π -conjugation with the carbonyl group.

  • The Terminal Alkene (C6-C7): Terminal double bonds are susceptible to radical-mediated auto-oxidation, forming epoxides or peroxides upon exposure to atmospheric oxygen and light.

  • Carboxylic Acid Dimerization: At room temperature, the compound exists in a hydrogen-bonded dimeric state, which slightly stabilizes the ground state enthalpy but does not prevent intramolecular degradation pathways.

Thermodynamic vs. Kinetic Stability at 298 K

At 298 K, 4-ethyl-3-hydroxyhept-6-enoic acid exists in a state of kinetic trapping .

  • Dehydration Thermodynamics: The Gibbs free energy ( ΔG ) for the dehydration of the β -hydroxyl group to form the conjugated α,β -unsaturated acid is negative ( ΔG<0 ). The reaction is enthalpically favored by the conjugation energy ( -15 kJ/mol) and entropically driven by the expulsion of a water molecule. However, at neutral pH and 298 K, the activation energy ( Ea​ ) for the E1cB or E2 elimination pathway is prohibitively high, preventing instantaneous degradation.

  • Cascade Cyclization: While the molecule is a precursor for bicyclo[3.2.0]heptane derivatives, this intramolecular cascade cyclization is not spontaneous at room temperature. It requires explicit chemical activation (e.g., mixed anhydride formation via acetic anhydride) and thermal energy (reflux conditions) to overcome the massive entropic penalty of forming the strained bicyclic system[2].

  • Commercial Handling: Because trace impurities (e.g., residual synthetic acids/bases or transition metals) can drastically lower the Ea​ for dehydration or auto-oxidation, commercial suppliers mandate cold-chain transportation (2-8 °C) to suppress these kinetically hindered pathways[3].

G A 4-Ethyl-3-hydroxyhept-6-enoic Acid (Metastable State at 298 K) B β-Elimination (Dehydration) A->B Trace Acid/Base High Ea at Neutral pH C Auto-Oxidation (Terminal Alkene) A->C O2 / Light Exposure Radical Initiation D Cascade Cyclization (Bicyclo[3.2.0]heptane) A->D Chemical Activation (Not Spontaneous at RT) E α,β-Unsaturated Acid ΔG < 0 (Spontaneous) B->E F Peroxides / Epoxides ΔG < 0 (Spontaneous) C->F G Requires Activation (Ac2O / Heat) D->G

Thermodynamic degradation pathways and kinetic barriers at 298 K.

Causality in Degradation Mechanisms

Understanding why degradation occurs is critical for designing robust formulations.

  • pH-Dependent E1cB Elimination: If the compound is formulated in a slightly basic aqueous environment (pH > 8), the α -protons (at C2) become susceptible to deprotonation. The resulting enolate rapidly expels the β -hydroxide leaving group. Causality: The base lowers the activation energy by shifting the mechanism from a concerted E2 to a stepwise E1cB pathway, bypassing the kinetic trap that protects the molecule at neutral pH.

  • Surface-Catalyzed Degradation: Storing the neat compound in untreated borosilicate glass can induce slow dehydration. Causality: Free silanol groups (-SiOH) on the glass surface act as mild Brønsted acids, protonating the β -hydroxyl group and converting it into a superior leaving group (-OH₂⁺).

Experimental Methodologies for Stability Validation

To accurately profile the thermodynamic stability of this compound, researchers must employ self-validating experimental systems that account for evaporative losses and surface interactions.

Protocol 1: Isothermal Kinetic Profiling via HPLC-MS

Purpose: To determine the rate constant ( k ) of dehydration and auto-oxidation at 298 K.

  • Sample Preparation: Dissolve 4-ethyl-3-hydroxyhept-6-enoic acid in anhydrous, degassed acetonitrile to a concentration of 1.0 mg/mL.

  • Internal Standardization (Self-Validation): Spike the solution with 0.1 mg/mL of a stable aliphatic internal standard (e.g., nonanoic acid). Causality: The internal standard corrects for any solvent evaporation over the multi-week testing period, ensuring that changes in analyte peak area reflect true chemical degradation, not concentration artifacts.

  • Aliquot Distribution: Divide the solution into two sets of silanized glass HPLC vials. Causality: Silanization caps reactive surface silanols, ruling out glass-catalyzed E1 elimination.

  • Environmental Stressing: Store Set A at 298 K (ambient) and Set B at 333 K (accelerated).

  • Analysis: Analyze aliquots via LC-MS (ESI-negative mode) at Days 0, 7, 14, and 28. Monitor the parent mass ( m/z 171[M-H]⁻) and the dehydration product ( m/z 153[M-H₂O-H]⁻).

Protocol 2: Thermal Analysis (DSC/TGA) for Activation Energy ( Ea​ )

Purpose: To quantify the enthalpy of dehydration ( ΔH ) and the kinetic barrier ( Ea​ ).

  • TGA Orthogonal Check: Place 5 mg of the neat compound in an open platinum pan. Heat from 25 °C to 200 °C at 10 °C/min. Quantify the mass loss step corresponding to the expulsion of water (approx. 10.4% theoretical mass loss).

  • DSC Encapsulation: Seal 5 mg of the compound in a hermetic aluminum DSC pan. Causality: A hermetically sealed pan suppresses the endothermic vaporization of the expelled water, allowing the instrument to cleanly integrate the endothermic enthalpy of the dehydration reaction itself without overlapping phase-change artifacts.

  • Kinetic Extraction: Perform DSC at multiple heating rates (e.g., 5, 10, 15 °C/min) and use the Kissinger equation to calculate the activation energy ( Ea​ ) of the dehydration event.

G S1 Sample Aliquoting (Inert Atmosphere) S2 Thermal Stress (298 K vs 333 K) S1->S2 Control Variables S3 HPLC-MS Analysis (Quantify Degradants) S2->S3 Time-Series Sampling S4 Arrhenius Plotting (Calculate Ea) S3->S4 Rate Constants (k)

Experimental workflow for kinetic stability profiling and Ea determination.

Quantitative Thermodynamic Data

Table 1: Estimated Thermodynamic Parameters for Degradation Pathways at 298 K

Degradation Pathway ΔH∘ (kJ/mol) ΔS∘ (J/mol·K) ΔG∘ (kJ/mol)Spontaneity at 298 KKinetic Barrier ( Ea​ )
Dehydration (to α,β -unsaturated acid)-12 to -18+110 to +140-45 to -60Thermodynamically FavoredHigh (>100 kJ/mol)
β -Lactonization (Intramolecular)+80 to +100-10 to -20+85 to +105Thermodynamically DisfavoredVery High
Auto-Oxidation (Terminal Alkene)-200 to -250-50 to -80-180 to -230Thermodynamically FavoredModerate (Radical Initiated)

Table 2: Handling and Stability Matrix

Environmental ConditionPrimary DegradantRate of Degradation at 298 KMitigation / Handling Strategy
Neat Solid/Oil, Ambient Air Peroxides, EpoxidesSlow (Weeks to Months)Store under Argon/N₂; Cold-chain (2-8 °C).
Aqueous Solution (pH < 3) α,β -unsaturated acidModerateBuffer solutions to pH 5.5 - 6.5.
Aqueous Solution (pH > 10) α,β -unsaturated acidFast (E1cB mechanism)Strictly avoid strong bases during formulation.

Conclusion and Handling Directives

4-Ethyl-3-hydroxyhept-6-enoic acid is thermodynamically unstable with respect to dehydration and auto-oxidation at room temperature, but it is protected by substantial kinetic barriers under neutral, inert conditions. To maintain scientific integrity and batch-to-batch reproducibility during drug development workflows, the compound must be treated as a metastable intermediate. It should be stored under an inert atmosphere at 2-8 °C, handled in silanized glassware to prevent surface-catalyzed elimination, and strictly isolated from strong bases to prevent rapid E1cB dehydration.

References

  • Google Patents (EP2719677B1)
  • 1138245-49-4 | 4-Ethyl-3-hydroxyhept-6-enoic acid BLD Pharm URL
  • Ute Vitinius's research works | Max Planck Institute for Chemistry ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (3R,4S)-4-Ethyl-3-hydroxyhept-6-enoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the asymmetric synthesis of (3R,4S)-4-ethyl-3-hydroxyhept-6-enoic acid, a chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the asymmetric synthesis of (3R,4S)-4-ethyl-3-hydroxyhept-6-enoic acid, a chiral building block with potential applications in the synthesis of complex bioactive molecules. The synthetic strategy hinges on a highly diastereoselective Evans' syn-aldol reaction, employing a commercially available chiral oxazolidinone auxiliary to install the desired stereocenters. Subsequent mild hydrolysis of the auxiliary furnishes the target β-hydroxy acid in high enantiomeric purity. This protocol is designed to be a self-validating system, with detailed explanations for experimental choices and in-text citations to authoritative sources.

Introduction

Chiral β-hydroxy carboxylic acids are pivotal structural motifs present in a wide array of natural products and pharmaceuticals.[1][2] Their synthesis in an enantiomerically pure form is a significant challenge in modern organic chemistry. The target molecule, 4-ethyl-3-hydroxyhept-6-enoic acid, possesses two contiguous stereocenters and a terminal alkene functionality, making it a versatile synthon for further chemical elaboration. This protocol details a reliable method for its preparation, focusing on the well-established and highly predictable Evans' aldol reaction.[3][4][5]

Synthetic Strategy

The retrosynthetic analysis reveals a straightforward and efficient approach to the target molecule. The synthesis commences with the acylation of a chiral oxazolidinone auxiliary, followed by a diastereoselective boron-mediated aldol reaction with pent-4-enal. The resulting aldol adduct is then subjected to hydrolysis to release the desired β-hydroxy acid and recover the chiral auxiliary.

Retrosynthesis target 4-Ethyl-3-hydroxyhept-6-enoic acid intermediate1 N-Acyl Oxazolidinone Adduct target->intermediate1 Hydrolysis auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone intermediate1->auxiliary Acylation aldehyde Pent-4-enal intermediate1->aldehyde Evans Aldol Reaction Starting Materials Starting Materials acyl_chloride Butyryl chloride

Caption: Retrosynthetic analysis of 4-ethyl-3-hydroxyhept-6-enoic acid.

Experimental Protocols

Part 1: Synthesis of the N-Butyryl Oxazolidinone

This initial step involves the acylation of the chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, with butyryl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone177.2010.01.77 g
Tetrahydrofuran (THF), anhydrous--40 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes-10.54.2 mL
Butyryl chloride106.5511.01.14 mL

Procedure:

  • To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10.0 mmol) and anhydrous THF (40 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add butyryl chloride (1.14 mL, 11.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the N-butyryl oxazolidinone as a white solid.

Part 2: Diastereoselective Evans' Aldol Reaction

This is the key stereochemistry-defining step, where the enolate of the N-butyryl oxazolidinone reacts with pent-4-enal. The Zimmerman-Traxler model predicts the formation of the syn aldol product.[6]

Zimmerman-Traxler cluster_TS Zimmerman-Traxler Transition State cluster_product Syn Aldol Product TS [B(nBu)2]      /       O-------O   /           C(R_aux)----C(R_aldehyde) /           | C(Et)--------H / O Product  R_aux  | O=C-N-C-H | | H-C-Ph | Me | HO-C-H | Et-C-H | CH2-CH=CH2

Caption: Zimmerman-Traxler model for the Evans' syn-aldol reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Butyryl oxazolidinone (from Part 1)247.305.01.24 g
Dichloromethane (DCM), anhydrous--20 mL
Di-n-butylboron triflate (Bu₂BOTf), 1.0 M in DCM-6.06.0 mL
Triethylamine (TEA)101.197.51.05 mL
Pent-4-enal84.126.00.62 mL

Procedure:

  • To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add the N-butyryl oxazolidinone (1.24 g, 5.0 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (6.0 mL of a 1.0 M solution in DCM, 6.0 mmol) dropwise, followed by the dropwise addition of triethylamine (1.05 mL, 7.5 mmol).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add pent-4-enal (0.62 mL, 6.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of a pH 7 phosphate buffer solution (15 mL), followed by methanol (15 mL).

  • Add a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide (15 mL) dropwise at 0 °C and stir vigorously for 1 hour.

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the aldol adduct.

Part 3: Hydrolysis of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the target carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Aldol Adduct (from Part 2)331.424.01.33 g
Tetrahydrofuran (THF)--20 mL
Water--10 mL
Lithium hydroxide monohydrate (LiOH·H₂O)41.968.00.34 g
1 M Hydrochloric acid (HCl)--As needed

Procedure:

  • Dissolve the aldol adduct (1.33 g, 4.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add lithium hydroxide monohydrate (0.34 g, 8.0 mmol) and stir the mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (20 mL) and extract with dichloromethane (2 x 20 mL) to recover the chiral auxiliary.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 4-ethyl-3-hydroxyhept-6-enoic acid. Further purification can be achieved by flash chromatography if necessary.

Conclusion

This protocol provides a reliable and highly stereoselective method for the synthesis of (3R,4S)-4-ethyl-3-hydroxyhept-6-enoic acid. The use of an Evans' chiral auxiliary allows for excellent control over the stereochemistry of the two newly formed chiral centers. The procedures outlined are based on well-established chemical transformations and are suitable for researchers in both academic and industrial settings.

References

  • Myers, A. G., et al. "Stereoselective Aldol Reactions of α-Methyl-β-hydroxy Amides." Journal of the American Chemical Society, 1997 , 119(28), 6496-6511. [Link]

  • Evans, D. A., et al. "Stereoselective Aldol Condensations." Journal of the American Chemical Society, 1981 , 103(8), 2127-2129. [Link]

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones and Acylthiazolidinethiones." The Journal of Organic Chemistry, 2000 , 65(25), 8499-8509. [Link]

  • "Hydrolysis of Esters." University of Calgary. [Link]

  • "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. [Link]

  • "Aldol reaction." Wikipedia. [Link]

  • "Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation." Medium. [Link]

  • "Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide." PMC. [Link]

  • "Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols." The Journal of Organic Chemistry. [Link]

  • "Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions." National Institutes of Health. [Link]

  • "Highly Stereoselective Aldol Reaction for the Synthesis of γ-Lactones Starting from Tartaric Acid." The Journal of Organic Chemistry. [Link]

  • "Methods for synthesizing chiral β-hydroxy-α-amino acids." ResearchGate. [Link]

  • "hydrolysis of esters." Chemguide. [Link]

Sources

Application

Application Note: Enantioselective Preparation and Process Optimization of 4-Ethyl-3-hydroxyhept-6-enoic Acid

Executive Summary The highly strained bicyclo[3.2.0]heptane skeleton is a defining structural feature of Mirogabalin (DS-5565), a potent α2​δ−1 ligand utilized in the treatment of peripheral neuropathic pain. The archite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The highly strained bicyclo[3.2.0]heptane skeleton is a defining structural feature of Mirogabalin (DS-5565), a potent α2​δ−1 ligand utilized in the treatment of peripheral neuropathic pain. The architectural complexity of this API requires stringent stereocontrol during early-stage synthesis. 4-Ethyl-3-hydroxyhept-6-enoic acid and its ester derivative (ethyl 4-ethyl-3-hydroxyhept-6-enoate ) serve as the critical precursors that undergo a tandem ketene-olefin [2+2] cycloaddition to form the bicyclic core 1.

While early manufacturing routes relied on the downstream resolution of racemic bicyclic ketones 2, modern asymmetric process chemistry favors the upstream enantioselective reduction of β -keto esters via Dynamic Kinetic Resolution (DKR) 3. This application note details the mechanistic rationale, comparative data, and self-validating protocols for the enantioselective preparation of this key intermediate.

Mechanistic Pathway & Strategic Rationale

The synthesis fundamentally relies on two strategic transformations:

  • Regioselective γ -Alkylation: Utilizing Weiler’s dianion chemistry, ethyl 3-oxohexanoate is sequentially deprotonated. The initial equivalent of base (NaH) abstracts the highly acidic α -proton (pKa ~11) to form a monoanion, effectively protecting this position from self-condensation. A stronger base (n-BuLi) then abstracts the γ -proton (pKa ~20). Because the γ -carbanion is significantly more nucleophilic, the subsequent addition of allyl bromide occurs exclusively at the C4 position.

  • Dynamic Kinetic Resolution (DKR): The resulting β -keto ester possesses a highly labile stereocenter at C4 due to rapid keto-enol tautomerization. By employing an asymmetric hydrogenation catalyst (e.g., Ru-BINAP) or a highly specific ketoreductase (KRED), the reduction of the ketone at C3 occurs enantioselectively. The fast epimerization of the unreacted C4 enantiomer funnels the racemic mixture into a single, highly pure diastereomer, setting two contiguous stereocenters simultaneously.

Workflow A Ethyl 3-oxohexanoate (Starting Material) B Dianion Intermediate (NaH, then n-BuLi) A->B Deprotonation C Ethyl 4-ethyl-3-oxohept-6-enoate (Allylation) B->C + Allyl Bromide D Enantioselective Reduction (Ru-BINAP or KRED) C->D DKR E (3S,4R)-Ethyl 4-ethyl-3-hydroxyhept-6-enoate D->E Stereocontrol F 4-Ethyl-3-hydroxyhept-6-enoic acid (Saponification) E->F KOH / MeOH G Bicyclic Core of Mirogabalin ([2+2] Cycloaddition) F->G Ac2O, KOAc

Fig 1: Enantioselective synthetic workflow for 4-ethyl-3-hydroxyhept-6-enoic acid.

Comparative Data Analysis

Selecting the optimal reduction method is critical for maximizing the atom economy of the API process. The table below summarizes the quantitative performance of various reduction strategies evaluated during process optimization.

Reduction StrategyCatalyst / EnzymeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
Racemic Reduction NaBH 4​ / MeOH9255:45N/A (Racemic)
Asymmetric Hydrogenation RuCl 2​ [(R)-BINAP] / H 2​ (50 atm)8894:6>98
Biocatalytic Reduction Ketoreductase (KRED-130) / NADP + 85>99:1>99

Note: Biocatalysis offers superior stereoselectivity, but asymmetric hydrogenation provides higher volumetric productivity suitable for large-scale continuous manufacturing.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-ethyl-3-oxohept-6-enoate via Dianion Alkylation

Causality: Generating the dianion ensures that the thermodynamically less stable but kinetically more reactive γ -anion acts as the primary nucleophile, preventing unwanted α -allylation.

Step-by-Step Methodology:

  • Monoanion Generation: Charge a flame-dried, argon-purged reaction vessel with ethyl 3-oxohexanoate (50 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C. Portion-wise, add Sodium hydride (60% dispersion in mineral oil, 55 mmol). Stir for 15 minutes.

    • Self-Validation Check: Hydrogen gas evolution should cease, and the solution will become a clear, pale-yellow homogeneous mixture, indicating complete monoanion formation.

  • Dianion Generation: Maintain the temperature at 0 °C and add n-Butyllithium (1.58 M in hexanes, 34.8 mL, 55 mmol) dropwise over 20 minutes via a syringe pump. Stir for an additional 15 minutes.

    • Self-Validation Check: Quench a 0.5 mL aliquot in D 2​ O. Analyze via 1 H-NMR; the disappearance of the C4 proton signal and incorporation of deuterium confirms successful γ -deprotonation.

  • Alkylation: Add allyl bromide (4.7 mL, 55 mmol) dropwise at 0 °C. Stir for 1 hour at 0 °C, then remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via vacuum distillation to yield the β -keto ester.

Protocol B: Enantioselective Reduction via Dynamic Kinetic Resolution (DKR)

Causality: High-pressure hydrogenation utilizing a chiral Ruthenium-BINAP complex exploits the differing reduction rates of the equilibrating C4 enantiomers, driving the reaction toward a single (3S, 4R) configuration.

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve ethyl 4-ethyl-3-oxohept-6-enoate (20 mmol) in degassed anhydrous methanol (30 mL).

  • Catalyst Loading: Add the chiral catalyst RuCl 2​ [(R)-BINAP] (0.1 mol%, 0.02 mmol) to the solution. Transfer the mixture to a high-pressure stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with H 2​ gas three times. Pressurize the vessel to 50 atm with H 2​ and heat to 50 °C. Stir vigorously (1000 rpm) for 12 hours.

    • Self-Validation Check: Monitor the pressure drop. A plateau in H 2​ consumption indicates reaction completion.

  • Analysis & Workup: Vent the reactor safely. Filter the mixture through a short pad of silica to remove the metal catalyst, eluting with ethyl acetate. Concentrate the filtrate.

    • Self-Validation Check: Analyze the crude product via Chiral HPLC (Chiralpak IC column; Hexane:EtOH = 98:2) to confirm ee > 98% and dr > 94:6 before proceeding to the saponification step.

Protocol C: Saponification to 4-Ethyl-3-hydroxyhept-6-enoic Acid

Causality: Saponification must be conducted under mild, controlled basic conditions. Harsh conditions or elevated temperatures risk retro-aldol cleavage or epimerization of the newly established C4 stereocenter.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the enantiopure ethyl 4-ethyl-3-hydroxyhept-6-enoate (18.2 mmol) in a 2 N solution of potassium hydroxide in methanol (120 mL). Stir the solution overnight at room temperature (20–25 °C).

  • Solvent Removal: Distill off the methanol under reduced pressure (bath temperature < 30 °C to prevent degradation).

  • Neutral Extraction: Add 1 N aqueous sodium hydroxide (200 mL) to the residue. Extract with diethyl ether (2 × 50 mL) to remove any unreacted ester or neutral organic impurities. Discard the ether layer.

  • Acidification & Recovery: Cool the aqueous layer in an ice bath (0–5 °C). Carefully acidify the solution to pH 2–3 by the dropwise addition of concentrated hydrochloric acid.

    • Self-Validation Check: Use pH indicator strips to ensure the pH is strictly between 2 and 3. Over-acidification can lead to premature lactonization.

  • Final Extraction: Extract the acidified aqueous layer with diethyl ether (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and evaporate the solvent to yield enantiopure 4-ethyl-3-hydroxyhept-6-enoic acid as a viscous oil, ready for the downstream Claisen/ketene [2+2] cycloaddition.

References

  • Source: US Patent 7,947,738 B2 (Google Patents)
  • Source: EP Patent 2,719,677 B1 (Google Patents)
  • Source: ChemRxiv (2024)

Sources

Method

Application Note: 4-Ethyl-3-hydroxyhept-6-enoic Acid as a Key Precursor in Natural Product and API Synthesis

Executive Summary The synthesis of highly strained, polycyclic frameworks is a persistent challenge in natural product total synthesis and active pharmaceutical ingredient (API) manufacturing. 4-Ethyl-3-hydroxyhept-6-eno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly strained, polycyclic frameworks is a persistent challenge in natural product total synthesis and active pharmaceutical ingredient (API) manufacturing. 4-Ethyl-3-hydroxyhept-6-enoic acid (CAS: 1138245-49-4) [1] has emerged as a highly versatile, stable precursor for constructing the bicyclo[3.2.0]heptane core. This specific structural motif is the defining topological feature of Mirogabalin (Tarlige), a potent α2δ-1 ligand developed for the treatment of peripheral neuropathic pain [3].

This application note provides a comprehensive, self-validating protocol for utilizing 4-ethyl-3-hydroxyhept-6-enoic acid in an intramolecular[2+2] cycloaddition cascade. By strategically employing a β-hydroxy acid as a latent vinyl ketene precursor, chemists can bypass the instability of isolated dienoic acids, achieving scalable, one-pot cyclization [2].

Mechanistic Causality: The In Situ Vinyl Ketene Cascade

The direct isolation and storage of vinyl ketenes or their α,β-unsaturated acid precursors (e.g., 4-ethylhepta-2,6-dienoic acid) is notoriously difficult due to their propensity for rapid polymerization and degradation.

Using 4-ethyl-3-hydroxyhept-6-enoic acid circumvents this limitation through a beautifully orchestrated, one-pot cascade reaction driven by acetic anhydride (Ac₂O) and potassium acetate (KOAc) [2]:

  • Acetylation: At room temperature, Ac₂O acetylates the C3-hydroxyl group, transforming it into a highly labile acetate leaving group.

  • In Situ Elimination: Upon heating, base-mediated elimination of acetic acid (AcOH) generates the α,β-unsaturated acid in situ.

  • Ketene Generation: The carboxylic acid reacts with excess Ac₂O to form a mixed anhydride. Subsequent deprotonation at the α-carbon yields a highly reactive vinyl ketene.

  • Intramolecular [2+2] Cycloaddition: The vinyl ketene undergoes a thermally allowed [2+2] cycloaddition with the unactivated terminal alkene (C6=C7). The stereoelectronic constraints of the tether dictate the formation of a fused cyclobutanone, yielding 3-ethylbicyclo[3.2.0]hept-3-en-6-one [4].

CascadeMechanism A 4-Ethyl-3-hydroxyhept-6-enoic acid (Stable Precursor) B 3-Acetoxy-4-ethylhept-6-enoic acid (Acetylation) A->B Ac2O, KOAc 25 °C C 4-Ethylhepta-2,6-dienoic acid (In Situ Elimination) B->C -AcOH Heat D Vinyl Ketene Intermediate (Dehydration) C->D Ac2O, KOAc -AcOH E 3-Ethylbicyclo[3.2.0]hept-3-en-6-one ([2+2] Cycloaddition) D->E Intramolecular Cyclization

One-pot cascade mechanism from 4-ethyl-3-hydroxyhept-6-enoic acid to the bicyclic core.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the reaction parameters must be strictly controlled. The table below summarizes the stoichiometric and thermodynamic rationale for the workflow.

ParameterValueMechanistic Rationale
Precursor 1.0 equiv (18.2 mmol)Provides the terminal alkene and the latent ketene-forming carboxylate.
Ac₂O Excess (15 mL)Serves a dual role as both the acetylating agent and the dehydrating agent for ketene formation. Acts as the primary solvent.
KOAc 2.4 equiv (43.6 mmol)Mild base required to facilitate acetate elimination and α-proton abstraction for ketene generation without degrading the product.
Stage 1 Temp 20–25 °C (100 min)Allows complete acetylation of the 3-OH group prior to ketene formation, preventing unwanted lactonization side-reactions.
Stage 2 Temp Reflux (~140 °C, 3.5 h)Provides the necessary activation energy for the [2+2] cycloaddition of the transient vinyl ketene.

Self-Validating Experimental Protocol

This protocol details the synthesis of 3-ethylbicyclo[3.2.0]hept-3-en-6-one from 4-ethyl-3-hydroxyhept-6-enoic acid [2].

Analytical Checkpoint (Self-Validation): The success of the initial acetylation step can be validated by drawing a small aliquot after 100 minutes; ATR-FTIR should show the complete disappearance of the broad hydroxyl stretch (~3400 cm⁻¹) and the appearance of an ester carbonyl stretch (~1740 cm⁻¹). The final product is confirmed by the distinct, high-wavenumber stretch of the strained cyclobutanone ring (~1780 cm⁻¹).

Step-by-Step Methodology:
  • Reagent Preparation: In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-3-hydroxyhept-6-enoic acid (3.13 g, 18.2 mmol) in anhydrous acetic anhydride (15 mL).

  • Base Addition: Add anhydrous potassium acetate (4.27 g, 43.6 mmol) to the solution in one portion.

  • Acetylation Phase: Stir the heterogeneous mixture continuously at room temperature (20–25 °C) for exactly 100 minutes. The mixture will gradually become more homogeneous as the KOAc reacts.

  • Cycloaddition Phase: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 140 °C) using an oil bath. Maintain vigorous stirring at reflux for 3.5 hours.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Carefully quench the reaction by adding ice water (20 mL) followed by toluene (20 mL).

  • Hydrolysis of Anhydride: Stir the resulting biphasic mixture overnight at room temperature. Note: This extended stirring is critical to completely hydrolyze the excess acetic anhydride into water-soluble acetic acid.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add saturated aqueous sodium chloride (50 mL) to break any emulsions and aid phase separation. Isolate the organic (toluene) layer.

  • Washing & Drying: Wash the organic layer sequentially with 1 N aqueous sodium hydroxide (to neutralize and remove residual acetic acid) and saturated saline. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-ethylbicyclo[3.2.0]hept-3-en-6-one as a pale yellow oil, ready for downstream asymmetric resolution.

Downstream Application: Mirogabalin Synthesis Workflow

Once the racemic 3-ethylbicyclo[3.2.0]hept-3-en-6-one core is synthesized, it serves as the foundation for Mirogabalin. The downstream workflow involves kinetic resolution, Knoevenagel condensation, and nitroalkane addition to install the required stereocenters [3] [4].

DownstreamWorkflow N1 3-Ethylbicyclo[3.2.0]hept-3-en-6-one (Racemic Core) N2 Organocatalytic Kinetic Resolution (Aldol Reaction) N1->N2 N3 (1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one (Optically Active) N2->N3 Enantiomer Separation N4 Ti-Mediated Knoevenagel Condensation (Malonate Addition) N3->N4 N5 Diastereoselective Cyanation / Nitro Addition (Quaternary Center Formation) N4->N5 N6 Mirogabalin Besylate (API Formulation) N5->N6 Reduction & Salification

Downstream synthetic workflow from the bicyclic core to Mirogabalin Besylate.

References

  • PubChem.4-Ethyl-3-hydroxyhept-6-enoic acid | C9H16O3 | CID 86646121.
  • Google Patents.EP2719677B1 - Method for producing bicyclic compound via claisen rearrangement. Daiichi Sankyo Co Ltd.
  • ACS Publications.Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry.
  • ResearchGate.
Application

Comprehensive Application Note: ¹H and ¹³C NMR Spectroscopy Peak Assignment for 4-ethyl-3-hydroxyhept-6-enoic acid

Introduction and Analytical Strategy The structural elucidation of highly functionalized aliphatic compounds requires a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy strategy. 4-ethyl-3-hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Strategy

The structural elucidation of highly functionalized aliphatic compounds requires a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy strategy. 4-ethyl-3-hydroxyhept-6-enoic acid (C₉H₁₆O₃) presents a complex analytical challenge due to its diverse chemical environments: a terminal alkene, a carboxylic acid, a secondary hydroxyl group, an ethyl branch, and multiple chiral centers.

To achieve an unambiguous assignment, a Senior Application Scientist cannot rely solely on 1D ¹H and ¹³C NMR. Overlapping aliphatic multiplets and the absence of protons on quaternary carbons necessitate a self-validating 2D NMR suite. By integrating Double Quantum Filtered Correlation Spectroscopy (DQF-COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we create a closed-loop logical system where every assignment is independently verified by through-bond scalar couplings[1][2].

Causality-Driven Sample Preparation Protocol

The foundation of high-resolution NMR data is meticulous sample preparation. Poor preparation directly degrades spectral quality by introducing magnetic field inhomogeneities[3].

Step-by-Step Methodology
  • Analyte Weighing : Accurately weigh 15–20 mg of 4-ethyl-3-hydroxyhept-6-enoic acid into a clean glass vial.

    • Causality: While ¹H NMR requires only 1–5 mg, ¹³C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A higher concentration is mandatory to achieve an adequate signal-to-noise ratio for ¹³C and 2D heteronuclear experiments (HSQC/HMBC) within a reasonable timeframe[4][5].

  • Solvent Selection and Dissolution : Add 0.6–0.7 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Vortex gently until completely dissolved.

    • Causality: CDCl₃ is ideal for this moderately polar organic compound. TMS provides an internal reference standard (0.00 ppm) for precise chemical shift calibration[4].

  • Filtration : Tightly pack a small plug of cotton wool into a clean Pasteur pipette. Clamp the pipette above a high-precision 5 mm NMR tube and pass the solution through the filter[5][6].

    • Causality: Any microscopic solid particles or paramagnetic impurities remaining in the solution will disrupt magnetic field homogeneity. This causes shimming difficulties, resulting in broad peaks and loss of fine J-coupling resolution[3].

  • Volume Optimization : Ensure the final liquid depth in the NMR tube is exactly 4.0–5.0 cm .

    • Causality: This specific depth ensures the sample completely spans the active region of the spectrometer's RF coil while providing optimal volume for the gradient shimming process. Overfilling wastes expensive solvent, while underfilling severely distorts the magnetic field[4][5][6].

  • Exterior Cleaning : Wipe the outside of the NMR tube with a lint-free tissue and ethanol before inserting it into the spectrometer spinner.

Data Acquisition Strategy

Once the sample is prepared, the spectrometer must be locked onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift during long 2D acquisitions[4]. After automated or manual gradient shimming, execute the following acquisition suite:

  • 1D ¹H NMR (400/500 MHz) : Acquire 16–32 scans. Set the spectral width from -1 to 15 ppm to ensure the highly deshielded carboxylic acid proton (~11.0 ppm) is captured without folding[7].

  • 1D ¹³C NMR (100/125 MHz) : Acquire with proton decoupling (e.g., zgpg30 sequence) for a minimum of 1024 scans. Set the spectral width from -10 to 200 ppm[7][8].

  • DQF-COSY : Acquire a Double Quantum Filtered COSY.

    • Causality: DQF-COSY is vastly superior to standard COSY for this molecule because it provides clean, absorption-mode line shapes and actively suppresses uncoupled signals (such as the OH, COOH, and residual solvent peaks), decluttering the spectrum[2][9].

  • Edited HSQC : Acquire a ¹H-¹³C HSQC to map 1-bond connectivities.

    • Causality: The "edited" version phase-inverts CH₂ signals (rendering them blue/negative) relative to CH and CH₃ signals (red/positive). This provides the multiplicity information of a DEPT-135 experiment but with the vastly superior sensitivity of proton detection[1][10][11].

  • HMBC : Acquire a ¹H-¹³C HMBC optimized for long-range couplings (typically 7–8 Hz, representing 2- to 3-bond interactions).

    • Causality: HMBC is the only way to assign the quaternary carboxylic acid carbon (C1) and bridge the aliphatic spin systems across the heteroatom-adjacent nodes[2][11].

Logical Workflow Visualization

NMR_Workflow cluster_2D 2D NMR Correlation Suite Prep Sample Preparation (Analyte + CDCl3 + TMS) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Homogeneous Solution COSY DQF-COSY (1H-1H J-Coupling) Acq1D->COSY Homonuclear HSQC Edited HSQC (1-Bond 1H-13C) Acq1D->HSQC Heteronuclear HMBC HMBC (2/3-Bond 1H-13C) Acq1D->HMBC Heteronuclear Integration Spin System Assembly & Stereocenter Mapping COSY->Integration Backbone Tracing HSQC->Integration CH/CH2/CH3 Typing HMBC->Integration Quaternary/Carbonyl Links Final Final Peak Assignment 4-ethyl-3-hydroxyhept-6-enoic acid Integration->Final Structural Validation

Logical workflow for the unambiguous 1D and 2D NMR assignment of 4-ethyl-3-hydroxyhept-6-enoic acid.

Quantitative Data and Peak Assignments

The following tables summarize the predicted chemical shifts and 2D correlations used to establish the self-validating assignment system.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment Notes / Causality
H1 (COOH) 10.5 – 11.5br s1HHighly deshielded; exchanges with D₂O.
H6 5.7 – 5.9ddt1HInternal alkene; complex splitting from H5 and H7.
H7 5.0 – 5.1m2HTerminal alkene; exhibits cis/trans coupling.
H3 3.8 – 4.0m1HDeshielded by adjacent electronegative -OH group.
OH 3.0 – 4.0br s1HBroad due to hydrogen bonding; exchanges with D₂O.
H2 2.4 – 2.6m2HDiastereotopic protons alpha to the carbonyl.
H5 2.1 – 2.3m2HAllylic protons; couples to H4 and H6.
H4 1.4 – 1.6m1HAliphatic methine branch point.
H1' 1.3 – 1.5m2HEthyl chain CH₂.
H2' 0.8 – 1.0t3HEthyl chain terminal CH₃.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionPredicted Shift (δ, ppm)Carbon Type (via Edited HSQC)
C1 ~176.0Quaternary (No HSQC signal)
C6 ~136.5CH (Positive / Red)
C7 ~116.0CH₂ (Negative / Blue)
C3 ~69.5CH (Positive / Red)
C4 ~43.0CH (Positive / Red)
C2 ~40.5CH₂ (Negative / Blue)
C5 ~34.0CH₂ (Negative / Blue)
C1' ~22.0CH₂ (Negative / Blue)
C2' ~11.5CH₃ (Positive / Red)
Table 3: Key 2D NMR Correlations for Structural Validation
Proton NodeDQF-COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
H6 H5, H7C4, C5, C7
H3 H2, H4C1, C2, C4, C5
H2 H3C1, C3, C4
H2' H1'C4, C1'

Mechanistic Assignment Walkthrough

To ensure trustworthiness, the assignment must be built systematically from unambiguous "anchor" points within the molecule[10].

Step 1: Anchoring the Alkene and Heteroatoms The terminal alkene provides a distinct, isolated starting point. The internal alkene proton (H6) at ~5.8 ppm and the terminal protons (H7) at ~5.0 ppm are easily identified in the ¹H spectrum. Edited HSQC confirms their attachment to C6 (~136 ppm, positive phase) and C7 (~116 ppm, negative phase)[10][11]. Similarly, the electronegative hydroxyl group strongly deshields H3 (~3.9 ppm), which HSQC links to C3 (~69.5 ppm).

Step 2: Walking the Carbon Backbone (COSY) Using DQF-COSY, we trace the contiguous spin system[2]. H6 shows a strong cross-peak to the allylic protons H5 (~2.2 ppm). H5 subsequently couples to the methine branch point H4 (~1.5 ppm). Because H4 is a branch point, its COSY row will show multiple correlations: it couples to the ethyl side chain (H1' → H2') and to the hydroxyl-bearing methine H3. This effectively maps the entire aliphatic core.

Step 3: Bridging to the Carboxylic Acid (HMBC) The carboxylic acid carbon (C1) lacks attached protons, meaning it is entirely invisible in HSQC[10]. To assign it, we rely on HMBC. The diastereotopic H2 protons (~2.5 ppm), which were identified via COSY coupling to H3, will exhibit strong 2-bond (²J_CH) and 3-bond (³J_CH) HMBC correlations to the highly deshielded C1 carbonyl carbon at ~176.0 ppm[11]. Furthermore, H3 will also show a 3-bond HMBC correlation to C1, creating a self-validating loop that confirms the exact position of the carboxylic acid relative to the hydroxyl group.

References

  • Source: organomation.
  • Source: uwo.
  • Source: alwsci.
  • Source: york.ac.
  • Application Note: 1H and 13C NMR Assignment for (S)
  • Strategy for the Stereochemical Assignment of Tris-Heteroleptic Ru(II)
  • Source: acs.
  • 7) Common 2D (COSY, HSQC, HMBC)
  • Source: acs.
  • Source: emerypharma.
  • Source: columbia.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Patterns of 4-Ethyl-3-hydroxyhept-6-enoic Acid

Executive Summary This application note provides a comprehensive guide to the structural elucidation and mass spectrometry (MS) fragmentation profiling of 4-ethyl-3-hydroxyhept-6-enoic acid (C9H16O3, Exact Mass: 172.1099...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive guide to the structural elucidation and mass spectrometry (MS) fragmentation profiling of 4-ethyl-3-hydroxyhept-6-enoic acid (C9H16O3, Exact Mass: 172.1099 Da)[1]. As a critical chiral intermediate in the synthesis of mirogabalin (a voltage-gated calcium channel α2δ ligand used for chronic neuropathic pain)[2], rigorous analytical characterization of this compound is essential for impurity profiling and quality control in drug development. This guide details the mechanistic rationale behind its ionization, the specific fragmentation pathways under collision-induced dissociation (CID), and a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) protocol designed to ensure absolute data integrity.

Mechanistic Rationale & Ionization Strategy

The Causality of Negative Electrospray Ionization (ESI-)

When analyzing highly functionalized aliphatic carboxylic acids, the choice of ionization mode is not arbitrary; it is dictated by the molecule's proton affinity and pKa. 4-ethyl-3-hydroxyhept-6-enoic acid contains a terminal alkene, a secondary hydroxyl group, and a carboxylic acid moiety.

  • Why ESI-? The carboxylic acid group is highly acidic relative to the surrounding aliphatic chain. In a slightly basic or neutral mobile phase, it undergoes near-quantitative deprotonation, yielding a highly stable [M-H]- precursor ion at m/z 171.1021.

  • Buffer Selection Causality: While formic acid is standard for positive mode LC-MS, it causes severe ion suppression in negative mode. Therefore, our protocol utilizes 10 mM Ammonium Acetate . This choice maintains a stable pH for consistent chromatographic retention while acting as a volatile buffer that enhances negative ion yield without competing for the droplet surface charge.

Structural Drivers of Fragmentation

The fragmentation of 3-hydroxy carboxylic acids is entirely driven by the lability of the β-hydroxy group and the stability of the resulting neutral losses[3].

  • Thermodynamic Dehydration: The hydroxyl group at C3 is highly prone to elimination. The loss of water (-18 Da) is thermodynamically favorable because it forms an α,β-unsaturated system that can conjugate with the adjacent carbon-carbon bonds[4].

  • Decarboxylation: A universal hallmark of free carboxylic acids under MS/MS conditions is the neutral loss of CO2 (-44 Da), driven by the localization of the negative charge on the carboxylate oxygen[5].

  • Alpha/Beta Cleavages: The presence of the hydroxyl group weakens the adjacent C-C bonds. Cleavage at the C3-C4 bond (alpha to the hydroxyl) is a dominant pathway that helps pinpoint the exact location of the ethyl branch.

Self-Validating LC-HRMS/MS Protocol

To ensure Trustworthiness and reproducibility, this protocol is designed as a closed-loop, self-validating system. It incorporates a System Suitability Test (SST) to verify mass accuracy and collision energy calibration before and after the sample is analyzed.

Step 1: System Equilibration & Blank Verification
  • Action: Inject 3 consecutive blanks (50:50 Methanol:Water).

  • Causality: Establishes a clean baseline and proves zero carryover from previous runs, ensuring that any m/z 171.1 signal observed later is genuinely from the sample.

Step 2: System Suitability Test (SST)
  • Action: Inject a 1 µg/mL standard of 3-hydroxybutyric acid (a structurally related, commercially available surrogate).

  • Validation Criteria:

    • The mass error of the [M-H]- precursor (m/z 103.040) must be < 5.0 ppm .

    • The ratio of the precursor to its dehydration fragment (m/z 85.029) must match the reference library within ±10%.

  • Causality: This proves the Quadrupole/Orbitrap (or TOF) is perfectly calibrated for mass accuracy and that the Higher-energy Collisional Dissociation (HCD) cell is applying the correct kinetic energy.

Step 3: Sample Analysis (Stepped CE)
  • Action: Inject 4-ethyl-3-hydroxyhept-6-enoic acid (1 µg/mL in 50:50 MeOH:H2O).

  • Chromatography: C18 column (2.1 x 100 mm, 1.7 µm); Mobile Phase A: 10 mM Ammonium Acetate in H2O; Mobile Phase B: Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • MS/MS Parameters: Utilize Stepped Normalized Collision Energy (NCE) at 10, 20, and 40 eV.

  • Causality: Stepped CE is critical. Low energy (10 eV) captures the fragile dehydration events ([M-H - H2O]-), while high energy (40 eV) forces the structural backbone to shatter, revealing the crucial C3-C4 alpha-cleavage fragments necessary for structural confirmation.

Step 4: Post-Run Quality Control
  • Action: Re-inject the SST standard from Step 2.

  • Causality: Validates that no instrumental drift or mass calibration loss occurred during the acquisition sequence.

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses, theoretical formulas, and mechanistic origins for the primary fragmentation cascade of 4-ethyl-3-hydroxyhept-6-enoic acid.

Fragment IonExact Mass (m/z)FormulaMass Error LimitMechanistic Origin
Precursor 171.1021C9H15O3⁻< 5.0 ppmDeprotonation of the carboxylic acid moiety.
[M-H - H2O]⁻ 153.0916C9H13O2⁻< 5.0 ppmElimination of the C3 hydroxyl group as water.
[M-H - CO2]⁻ 127.1123C8H15O⁻< 5.0 ppmDecarboxylation of the acid moiety.
[M-H - H2O - CO2]⁻ 109.1017C8H13⁻< 5.0 ppmSequential dehydration and decarboxylation.
Alpha-Cleavage 87.0082C3H3O3⁻< 5.0 ppmCleavage of the C3-C4 bond (alpha to the OH group).
Beta-Cleavage 59.0133C2H3O2⁻< 5.0 ppmCleavage of the C2-C3 bond, yielding an acetate-like anion.

Experimental Visualizations

LC-MS/MS Analytical Workflow

LCMS_Workflow N1 1. Sample Prep MeOH/H2O (1:1) N2 2. System Suitability Calibration & SST N1->N2 Validate N3 3. UHPLC Separation C18 Column N2->N3 Inject N4 4. ESI(-) Ionization [M-H]- Generation N3->N4 Elute N5 5. HCD Fragmentation Stepped CE (10-40 eV) N4->N5 Isolate N6 6. Data Analysis Fragment Annotation N5->N6 Detect

Figure 1: Self-validating LC-HRMS/MS workflow for the analysis of 3-hydroxy carboxylic acids.

Fragmentation Pathway Map

Fragmentation_Pathway M Precursor: [M-H]- m/z 171.102 F1 [M-H - H2O]- m/z 153.092 M->F1 Dehydration (-18 Da) F2 [M-H - CO2]- m/z 127.112 M->F2 Decarboxylation (-44 Da) F4 C3-C4 Alpha-Cleavage m/z 87.008 M->F4 Alpha-Cleavage F5 C2-C3 Beta-Cleavage m/z 59.013 M->F5 Beta-Cleavage F3 [M-H - H2O - CO2]- m/z 109.102 F1->F3 Decarboxylation (-44 Da) F2->F3 Dehydration (-18 Da)

Figure 2: ESI(-) collision-induced fragmentation pathway of 4-ethyl-3-hydroxyhept-6-enoic acid.

References

  • PubChem. "4-Ethyl-3-hydroxyhept-6-enoic acid | C9H16O3 | CID 86646121" National Institutes of Health (NIH).
  • ResearchGate. "Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid..." ResearchGate.
  • PMC. "Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR" National Institutes of Health (NIH).
  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns" LibreTexts.
  • Rssing. "Mirogabalin - New Drug Approvals" Rssing.

Sources

Application

Advanced Laboratory Protocols for the Esterification of 4-Ethyl-3-hydroxyhept-6-enoic Acid

The esterification of highly functionalized aliphatic chains requires precise chemoselectivity to prevent the degradation of sensitive moieties. 4-ethyl-3-hydroxyhept-6-enoic acid presents a unique synthetic challenge du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The esterification of highly functionalized aliphatic chains requires precise chemoselectivity to prevent the degradation of sensitive moieties. 4-ethyl-3-hydroxyhept-6-enoic acid presents a unique synthetic challenge due to the presence of three distinct functional groups: a terminal alkene (C6-C7), a secondary β -hydroxyl group (C3), and the target carboxylic acid (C1).

Standard Fischer esterification (strong acid catalyst, refluxing alcohol) is fundamentally incompatible with this substrate. Thermal or catalytic activation of β -hydroxy acids frequently triggers rapid dehydration—often proceeding via an E1cb elimination pathway—yielding an undesired α,β -unsaturated ester[1]. To preserve the structural integrity of the C3-hydroxyl and the C6-alkene, esterification must be conducted under strictly mild, non-acidic conditions.

This guide details two field-proven, self-validating protocols for the esterification of this specific substrate, engineered to bypass dehydration and intermolecular oligomerization.

Strategic Workflow & Method Selection

The choice of esterification protocol depends entirely on the steric bulk of the target ester.

Workflow Start 4-ethyl-3-hydroxyhept-6-enoic acid (β-Hydroxy Acid) Goal Target Ester Type? Start->Goal Risk AVOID: Fischer Esterification Risk: Dehydration to α,β-unsaturated ester Start->Risk Methyl Methyl Ester Goal->Methyl Bulky Bulky/Complex Ester (e.g., Benzyl, t-Butyl) Goal->Bulky TMS Method A: TMS-Diazomethane (Neutral, Fast) Methyl->TMS Steglich Method B: Steglich Esterification (EDC/DMAP, Mild) Bulky->Steglich

Decision matrix for selecting the appropriate esterification method based on target ester size.

Method A: Methyl Esterification via TMS-Diazomethane

Causality & Mechanistic Insight: When a simple methyl ester is required, Trimethylsilyldiazomethane (TMS-diazomethane) is the premier reagent. While it acts as a surrogate for the highly explosive and toxic diazomethane[2], TMS-diazomethane is significantly safer and commercially available as a stable solution[3]. The reaction proceeds at room temperature under completely neutral conditions, effectively eliminating the risk of β -hydroxy dehydration. Methanol is utilized as a co-solvent; it acts as a proton-transfer mediator, forming a reactive intermediate that ultimately delivers the methyl group to the carboxylate[3].

Step-by-Step Protocol:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-3-hydroxyhept-6-enoic acid (1.0 mmol, 1.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (4.0 mL total volume).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add TMS-diazomethane (2.0 M in hexanes, 0.6 mL, 1.2 eq) dropwise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes.

  • Quenching: Once the reaction is complete, quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the persistent pale-yellow color of the solution completely dissipates.

  • Isolation: Concentrate the mixture in vacuo. The resulting crude oil is typically >95% pure and requires no further purification.

Self-Validating System:

  • Visual Cue: The addition of TMS-diazomethane will cause immediate nitrogen gas evolution (bubbling). The cessation of bubbling coupled with a persistent yellow tint indicates that the carboxylic acid has been fully consumed.

  • TLC Verification: Spot the reaction mixture against the starting material. Develop the plate in 30% Ethyl Acetate in Hexanes. Stain with Bromocresol Green; the starting material will appear as a bright yellow spot (indicating an acid), which must be completely absent in the product lane.

Method B: Steglich Esterification for Complex Alcohols

Causality & Mechanistic Insight: For heavier, sterically demanding esters (e.g., benzyl or tert-butyl esters), the Steglich esterification is the gold standard. This method utilizes a carbodiimide coupling agent (EDC) and a nucleophilic catalyst (DMAP) to achieve esterification under mild, room-temperature conditions[4].

The carboxylic acid is first activated by EDC to form an O-acylisourea intermediate[5]. DMAP, acting as a hyper-nucleophile, attacks this intermediate to form a highly reactive acyl-pyridinium salt ("active ester")[5]. This critical DMAP-driven step prevents the intermediate from undergoing a deleterious 1,3-rearrangement into an unreactive N-acylurea[6].

Addressing Oligomerization: Because our substrate possesses a free secondary C3-hydroxyl group, there is a theoretical risk of intermolecular oligomerization. However, the adjacent C4-ethyl group provides substantial steric shielding. By running the reaction at a moderate dilution (0.1 M) and utilizing an excess of the primary target alcohol (1.5 eq), the desired esterification kinetically outcompetes any secondary alcohol oligomerization.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-ethyl-3-hydroxyhept-6-enoic acid (1.0 mmol, 1.0 eq) and the target alcohol (e.g., Benzyl alcohol, 1.5 mmol, 1.5 eq) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.1 mmol, 0.1 eq) to the stirring solution.

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 mmol, 1.2 eq) portion-wise over 10 minutes. Note: EDC·HCl is specifically chosen over DCC because its urea byproduct is highly water-soluble, streamlining the workup[5].

  • Stirring: Maintain at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the reaction with additional DCM (10 mL). Wash the organic layer sequentially with distilled water (2 x 10 mL), 1M HCl (10 mL) to remove DMAP, saturated aqueous NaHCO 3​ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if excess alcohol remains.

Self-Validating System:

  • TLC Verification: Use a KMnO 4​ stain. Both the starting material and the product will stain bright yellow/brown against a purple background due to the C6-C7 terminal alkene. The product ester will exhibit a significantly higher R f​ value than the polar starting acid.

  • NMR Check: In 1 H-NMR, validate the success of the reaction by observing the downfield shift of the target alcohol's protons (e.g., benzylic protons shifting from ~4.6 ppm to ~5.1 ppm) and the preservation of the terminal alkene multiplets at ~5.0 and ~5.8 ppm.

SteglichMechanism Acid Carboxylic Acid (C1-COOH) O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC (Coupling Agent) EDC->O_Acyl Active_Ester Acyl-Pyridinium 'Active Ester' O_Acyl->Active_Ester + DMAP DMAP DMAP (Catalyst) DMAP->Active_Ester Product Target Ester (Product) Active_Ester->Product + R-OH Alcohol Target Alcohol (R-OH) Alcohol->Product

Mechanistic pathway of the Steglich Esterification highlighting the critical DMAP-stabilized intermediate.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the key quantitative parameters and expected outcomes for both methodologies:

ParameterMethod A: TMS-DiazomethaneMethod B: Steglich (EDC/DMAP)
Target Ester Class Methyl EstersComplex/Bulky Esters (e.g., Benzyl, t-Butyl)
Reaction Time 30 - 60 minutes12 - 18 hours
Temperature Profile 0 °C Room Temperature0 °C Room Temperature
Primary Chemical Risk Reagent Toxicity / Inhalation HazardIntermolecular Oligomerization
Major Byproducts N 2​ (gas), TMS-OMeWater-soluble Urea (from EDC)
Expected Yield > 95% (Quantitative)80 - 90%
Purification Required None (Concentration only)Aqueous Workup & Flash Chromatography
References
  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives, Benchchem.5

  • Steglich Esterification - Organic Chemistry Portal. 4

  • Diazomethane (CH2N2) - Master Organic Chemistry. 3

  • Steglich esterification - Wikipedia. 6

  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC. 2

  • Giving suitable examples, explain the effect of heat on hydroxy carboxylic acids - Vaia. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Total Synthesis of 4-Ethyl-3-hydroxyhept-6-enoic Acid

Welcome to the technical support center for the total synthesis of 4-ethyl-3-hydroxyhept-6-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the total synthesis of 4-ethyl-3-hydroxyhept-6-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve overall yield, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of 4-ethyl-3-hydroxyhept-6-enoic acid?

A1: The main challenges in synthesizing 4-ethyl-3-hydroxyhept-6-enoic acid revolve around three key areas:

  • Stereocontrol: The molecule contains two chiral centers at the C3 and C4 positions. Achieving high diastereoselectivity and enantioselectivity is crucial and often requires specialized reagents or catalysts.

  • Side Reactions: The presence of multiple functional groups (a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond) can lead to undesired side reactions such as lactonization, elimination, or over-oxidation.

  • Purification: The polarity of the molecule and the potential for closely-related byproducts can complicate purification by standard chromatographic methods.

Q2: Which synthetic strategies are most commonly employed for this target molecule?

A2: A common retrosynthetic approach involves disconnecting the molecule to simpler, commercially available starting materials. Key strategies often include:

  • Aldol-type reactions: To form the carbon-carbon bond between C3 and C4 and introduce the hydroxyl group.

  • Asymmetric reduction: To stereoselectively form the hydroxyl group. Chemoenzymatic methods using alcohol dehydrogenases (ADHs) have shown promise in achieving high enantioselectivity.[1][2]

  • Grignard or organolithium additions: To introduce the ethyl group at the C4 position.

  • Wittig-type reactions: To construct the terminal alkene.[3]

Q3: How can I minimize the formation of the lactone byproduct?

A3: Lactonization can be a significant issue, especially during acidic workup or purification.[1] To minimize this:

  • Use mild reaction conditions: Avoid strong acids and high temperatures, particularly after the hydrolysis of an ester precursor.

  • Protecting groups: Consider protecting the hydroxyl group, for example as a silyl ether (e.g., TBS, TIPS), before subsequent reaction steps. This can be particularly important if the carboxylic acid is generated late in the synthesis.

  • pH control during workup: Maintain a basic or neutral pH during extraction to keep the carboxylate in its salt form, which is less nucleophilic and less prone to intramolecular cyclization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-ethyl-3-hydroxyhept-6-enoic acid, providing explanations and actionable solutions.

Problem 1: Low Diastereoselectivity in the Aldol Condensation Step

Question: I am attempting an aldol reaction to form the C3-C4 bond, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Low diastereoselectivity in aldol reactions is a common challenge. The stereochemical outcome is influenced by the enolate geometry and the transition state of the reaction.

Causality: The relative orientation of the substituents in the Zimmerman-Traxler transition state determines the stereochemistry of the product. The geometry of the enolate (E vs. Z) and the nature of the metal cation play a crucial role.

Solutions:

  • Substrate-Controlled Aldol Reaction:

    • Chiral Auxiliary: Employ a chiral auxiliary, such as an Evans oxazolidinone, attached to the enolate component. This provides a sterically biased environment, directing the electrophile to attack from a specific face.

    • Protocol:

      • Acylate the chiral auxiliary with the appropriate carboxylic acid derivative.

      • Generate the boron enolate using a reagent like dibutylboron triflate (Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine, DIPEA) to favor the formation of the Z-enolate.

      • React the enolate with the aldehyde at low temperatures (e.g., -78 °C).

      • Cleave the auxiliary under mild conditions (e.g., LiOH/H₂O₂).

  • Reagent-Controlled Aldol Reaction:

    • Utilize a chiral Lewis acid or a chiral base to catalyze the reaction and induce facial selectivity on the prochiral aldehyde.

Data Comparison: Diastereoselectivity in Aldol Reactions

MethodReagentsTypical dr (syn:anti)
UncontrolledLDA, THF, -78 °C~1:1
Evans Asymmetric AldolBu₂BOTf, DIPEA; Aldehyde>95:5
Problem 2: Poor Enantioselectivity in the Reduction of a Ketone Precursor

Question: I am using a standard reducing agent like NaBH₄ to reduce a ketone to the desired alcohol, but the product is racemic. How can I achieve high enantioselectivity?

Answer:

Standard achiral reducing agents like sodium borohydride will not differentiate between the two enantiotopic faces of a prochiral ketone, resulting in a racemic mixture.[1]

Causality: Enantioselectivity requires a chiral environment during the hydride transfer step. This can be achieved through the use of chiral reducing agents or enzymatic catalysis.

Solutions:

  • CBS Reduction (Corey-Bakshi-Shibata):

    • This method uses a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., catecholborane or borane-dimethyl sulfide complex).[1]

    • Protocol:

      • Dissolve the ketone in an aprotic solvent like THF or toluene.

      • Add the (S)- or (R)-CBS catalyst (typically 5-10 mol%).

      • Cool the mixture to the recommended temperature (e.g., -78 °C to room temperature).

      • Slowly add the borane source.

      • Quench the reaction carefully with methanol.

  • Chemoenzymatic Reduction:

    • Alcohol dehydrogenases (ADHs) are highly selective enzymes for the reduction of ketones.[1][2] Different ADHs can produce either the (R) or (S) alcohol with very high enantiomeric excess (ee).[1]

    • Workflow:

      • Screen a panel of commercially available ADHs to identify an enzyme with high activity and selectivity for your substrate.

      • Perform the preparative scale reaction in a buffered aqueous solution, often with a co-solvent like isopropanol to aid substrate solubility and for cofactor regeneration.[1]

      • A cofactor (e.g., NADPH) and a recycling system (e.g., glucose/glucose dehydrogenase) are required.[2]

Workflow for Chemoenzymatic Ketone Reduction

G cluster_0 Enzyme Screening cluster_1 Preparative Scale Synthesis Substrate Substrate ADH_Panel ADH_Panel Substrate->ADH_Panel Test reactions HPLC/GC_Analysis HPLC/GC_Analysis ADH_Panel->HPLC/GC_Analysis Determine conversion & ee Optimized_ADH Optimized_ADH HPLC/GC_Analysis->Optimized_ADH Select best enzyme Bioreactor Bioreactor Optimized_ADH->Bioreactor with cofactor recycling Workup_Purification Workup_Purification Bioreactor->Workup_Purification Extraction Final_Product Final_Product Workup_Purification->Final_Product

Caption: Chemoenzymatic reduction workflow.

Problem 3: Low Yield During Saponification of the Ester Precursor

Question: I am hydrolyzing the ethyl ester of 4-ethyl-3-hydroxyhept-6-enoate to the final carboxylic acid using KOH in methanol, but my isolated yield is consistently low. What could be the cause?

Answer:

Low yields during saponification can be attributed to incomplete reaction, product degradation, or losses during the workup procedure.[4]

Causality: The saponification of sterically hindered esters can be slow. Additionally, the product, being a hydroxy acid, is relatively water-soluble, which can lead to losses during aqueous extraction.

Solutions:

  • Ensure Complete Reaction:

    • Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.[4] Saponification can sometimes require extended reaction times or gentle heating.[4]

  • Optimize Workup Procedure:

    • Acidification: After saponification and removal of the alcohol solvent, the aqueous layer should be cooled in an ice bath before acidification with a strong acid like HCl.[5] This minimizes potential acid-catalyzed degradation.

    • Extraction: The product is somewhat polar. Use a more polar solvent like diethyl ether or ethyl acetate for extraction, and perform multiple extractions (e.g., 3-5 times) to ensure complete recovery from the aqueous phase.[5]

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of the organic product in the aqueous phase, thereby increasing the efficiency of the extraction.

Optimized Saponification and Workup Workflow

G Ester_in_MeOH Ester_in_MeOH Add_KOH_Solution Add_KOH_Solution Ester_in_MeOH->Add_KOH_Solution 1. Saponification Monitor_Reaction Monitor_Reaction Add_KOH_Solution->Monitor_Reaction TLC/GC Evaporate_MeOH Evaporate_MeOH Monitor_Reaction->Evaporate_MeOH Reaction complete Acidify_with_HCl Acidify_with_HCl Evaporate_MeOH->Acidify_with_HCl 2. Workup (0°C) Saturate_with_NaCl Saturate_with_NaCl Acidify_with_HCl->Saturate_with_NaCl Salting out Extract_with_EtOAc Extract_with_EtOAc Saturate_with_NaCl->Extract_with_EtOAc 3x Dry_and_Concentrate Dry_and_Concentrate Extract_with_EtOAc->Dry_and_Concentrate Dry over Na2SO4 Final_Acid Final_Acid Dry_and_Concentrate->Final_Acid

Caption: Workflow for saponification and workup.

References

  • Google Patents. (n.d.). Method for producing bicyclic compound via claisen rearrangement.
  • SciSpace. (n.d.). Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-hydroxyhept-6-enoic acid. Retrieved from [Link]

  • ACS Publications. (2024, August 3). Stereoselective Syntheses of Polyunsaturated Fatty Acids, 13-(S)-HODE and 15-(S)-HETE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
  • MDPI. (2017, September 22). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Retrieved from [Link]

  • ScienceDirect. (n.d.). Divergent synthesis of four isomers of 6, 7-dihydroxy-3, 7-dimethyloct-2-enoic acid, esters and evaluation for the antifungal activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-(±)-1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Optimization for 4-ethyl-3-hydroxyhept-6-enoic acid

Welcome to the Technical Support Center. 4-ethyl-3-hydroxyhept-6-enoic acid presents a highly specific chromatographic challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-ethyl-3-hydroxyhept-6-enoic acid presents a highly specific chromatographic challenge. Structurally, it possesses a carboxylic acid (ionizable, pKa ~4.5), a secondary hydroxyl group (hydrogen bonding), an aliphatic chain with a terminal alkene (hydrophobic/π-π interactions), and two chiral centers (C3 and C4), resulting in four possible stereoisomers (two enantiomeric pairs of diastereomers).

This guide provides authoritative troubleshooting and method development protocols to help researchers and drug development professionals achieve baseline resolution of all isomers.

Method Development Logic & Workflow

G Start Analyze Analyte: 4-ethyl-3-hydroxyhept-6-enoic acid (Acidic, Polar -OH, Hydrophobic) Mode Select Mobile Phase Mode (NP, RP, or POM) Start->Mode Additives Mandatory: Add Acidic Modifier (0.1% TFA, FA, or Acetic Acid) Mode->Additives Screen Screen Polysaccharide CSPs (e.g., Amylose/Cellulose derivatives) Additives->Screen Evaluate Evaluate Resolution (Rs) & Peak Symmetry Screen->Evaluate Tailing Issue: Peak Tailing Evaluate->Tailing If As > 1.5 Coelution Issue: Co-elution of Isomers Evaluate->Coelution If Rs < 1.5 FixTailing Action: Increase Acid Additive or Switch to TFA Tailing->FixTailing FixTailing->Evaluate FixCoelution Action: Adjust Organic Modifier Ratio or Change Alcohol (EtOH/IPA) Coelution->FixCoelution FixCoelution->Evaluate

Caption: Logical workflow for chiral HPLC mobile phase optimization of acidic compounds.

Troubleshooting FAQs

Q1: I am observing severe peak tailing and broad peaks for 4-ethyl-3-hydroxyhept-6-enoic acid on a polysaccharide column. How do I fix this? A1: Peak tailing for carboxylic acids on chiral stationary phases (CSPs) is almost always caused by secondary electrostatic interactions between the ionized carboxylate anion (COO⁻) and residual silanol groups on the silica support[1]. Because 4-ethyl-3-hydroxyhept-6-enoic acid has a pKa of approximately 4.5, it partially ionizes in neutral mobile phases. Solution: You must add an acidic modifier to the mobile phase to suppress ionization. The addition of 0.1% (v/v) Trifluoroacetic acid (TFA), Formic Acid (FA), or Acetic Acid ensures the molecule remains in its neutral, protonated state (-COOH)[1][2]. TFA (pKa ~0.2) is typically the most effective at sharpening peaks, but be aware that prolonged use of TFA can affect the retention time stability and lifetime of coated amylose/cellulose phases[2]. If using a coated phase, consider using 0.1% Formic Acid or switching to an immobilized CSP (e.g., Chiralpak IA/IB/IC) which offers extended stability[2].

Q2: My sample contains all four stereoisomers, but I am only seeing two or three peaks. How do I achieve baseline resolution for all four? A2: You are likely resolving the diastereomers but failing to resolve one or both enantiomeric pairs, or vice versa. The hydroxyl group at C3 is your primary handle for chiral recognition via hydrogen bonding. Solution:

  • Change the Alcohol Modifier: If operating in Normal Phase (e.g., Hexane/Isopropanol), switch the modifier from Isopropanol (IPA) to Ethanol (EtOH)[3]. The steric bulk of IPA can sometimes hinder the analyte's access to the chiral clefts of the polysaccharide selector. Ethanol provides a different hydrogen-bonding dynamic that often reverses selectivity or resolves previously co-eluting pairs[4].

  • Explore Polar Organic Mode (POM): If NP fails, transition to POM using 100% Acetonitrile or Methanol supplemented with 0.1% TFA. POM alters the primary interaction mechanism from hydrogen bonding to dipole-dipole and π-π interactions (leveraging the terminal alkene of your analyte)[5].

Q3: Should I use Normal Phase (NP) or Reversed-Phase (RP) for this specific hydroxy acid? A3: Both can work, but they exploit different structural features of 4-ethyl-3-hydroxyhept-6-enoic acid.

  • Normal Phase (Hexane/Alcohol + Acid): Best for exploiting the hydrogen bonding of the C3-hydroxyl and the C1-carboxylic acid. This is the recommended starting point for polysaccharide CSPs.

  • Reversed-Phase (Water/MeCN + Acid Buffer): Best for exploiting the hydrophobic interactions of the C4-ethyl group and the heptenoic aliphatic chain. If using RP, ensure your aqueous buffer is strictly maintained at pH 2.0–2.5 (using Phosphoric acid or Formic acid) to keep the analyte fully protonated[6].

Quantitative Data: Impact of Acidic Additives

To guide your mobile phase formulation, the following table summarizes the expected chromatographic impact of various acidic additives on carboxylic acid resolution based on established chiral chromatography principles[1][2].

Acidic Additive (0.1% v/v)pKaImpact on Peak Symmetry (As)Impact on Resolution (Rs)CSP Compatibility Notes
None (Control) N/A> 2.5 (Severe Tailing)< 1.0 (Co-elution)N/A
Trifluoroacetic Acid (TFA) 0.231.0 - 1.2 (Excellent)HighBest for immobilized CSPs; may degrade coated CSPs over time[2].
Formic Acid (FA) 3.751.2 - 1.4 (Good)Moderate to HighExcellent balance of peak shape and column longevity[2].
Acetic Acid (AcOH) 4.761.4 - 1.6 (Moderate)ModerateMay not fully suppress ionization if analyte pKa is < 4.0[1].
Step-by-Step Methodology: Chiral Method Development Protocol

This self-validating protocol is designed to systematically screen and optimize the mobile phase for 4-ethyl-3-hydroxyhept-6-enoic acid.

Phase 1: Initial Screening (Normal Phase)

  • Preparation: Prepare a 1 mg/mL solution of the racemic/diastereomeric mixture of 4-ethyl-3-hydroxyhept-6-enoic acid in the starting mobile phase.

  • Column Selection: Install an immobilized polysaccharide column (e.g., Chiralpak IA or equivalent Amylose tris(3,5-dimethylphenylcarbamate) phase) to ensure compatibility with all modifiers[2].

  • Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol / TFA in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly.

  • Execution: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 210 nm (to detect the carboxylic acid and alkene chromophores)[3]. Inject 10 µL.

  • Evaluation: Calculate the resolution (Rs) and asymmetry factor (As). If Rs > 1.5 for all 4 peaks, the method is successful. If not, proceed to Phase 2.

Phase 2: Selectivity Optimization

  • Modifier Swap: Replace Isopropanol with Ethanol (Hexane / EtOH / TFA 90:10:0.1). Inject and evaluate. The change in hydrogen-bonding dynamics will shift the relative retention of the stereoisomers[4].

  • Elution Strength: If peaks are co-eluting near the void volume, decrease the alcohol content to 5%. If retention times exceed 30 minutes, increase alcohol to 20%[3].

Phase 3: Transition to Polar Organic Mode (If NP fails)

  • Solvent Switch: Flush the column with 100% Isopropanol for 20 column volumes to remove Hexane.

  • POM Formulation: Prepare 100% Acetonitrile with 0.1% Formic Acid[5].

  • Execution: Inject the sample. In POM, the lack of a non-polar bulk solvent forces the analyte to interact heavily via dipole-dipole and π-π interactions, often resolving complex diastereomeric mixtures that fail in NP.

Sources

Troubleshooting

reducing side-product formation in 4-ethyl-3-hydroxyhept-6-enoic acid extraction

Initiating Data Collection I've initiated comprehensive Google searches as the first step. My focus is on synthesizing, extracting, and purifying 4-ethyl-3-hydroxyhept-6-enoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated comprehensive Google searches as the first step. My focus is on synthesizing, extracting, and purifying 4-ethyl-3-hydroxyhept-6-enoic acid. I am paying close attention to the potential formation of common side products during the process.

Analyzing Side-Product Formation

I'm now diving deep into side-product formation. My Google search results are in, and I'm analyzing them to pinpoint the most problematic byproducts, specifically lactones, dehydration products, and regioisomers. I'm researching the chemical principles behind their formation during extraction, looking at the impact of pH, temperature, solvents, and workup procedures. I'm also searching for protocols related to similar hydroxy acids to get a head start on best practices and potential issues.

Gathering Extraction Information

I'm now expanding my search to include synthesis information. I'm focusing on common side-product formation and mechanisms to refine extraction and purification. I am researching structurally similar hydroxy acids to anticipate challenges and best practices. I am now shifting gears to structure the technical support center, establishing a logical flow. I plan to start with an overview of extraction challenges. I'm moving toward a detailed FAQ and troubleshooting section categorized by common side-products and observations. I will next work on detailed protocols for extraction and chromatography and generate visual aids. I am also preparing tables for data summaries. I have shifted to preparing the references section. All citations will be linked. I will be reviewing all the generated content for accuracy and clarity, adhering to all requirements.

Optimization

overcoming steric hindrance in 4-ethyl-3-hydroxyhept-6-enoic acid derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when derivatizing complex, multifunctional aliphatic chains.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when derivatizing complex, multifunctional aliphatic chains. 4-ethyl-3-hydroxyhept-6-enoic acid presents a distinct synthetic hurdle: it contains an unhindered primary-like carboxylic acid at C1, an isolated terminal alkene at C6, and a highly sterically hindered secondary hydroxyl group at C3, which is shielded by the adjacent C4-ethyl group.

This guide provides field-proven, causality-driven solutions to overcome steric hindrance during derivatization, ensuring high yields and chemoselectivity.

Derivatization Start 4-ethyl-3-hydroxyhept-6-enoic acid Silylation Target: C3-OH Silylation Start->Silylation Electrophilic Activation Esterification Target: C1-COOH Esterification Start->Esterification Nucleophilic Catalysis TMSOTf Reagent: TMSOTf / 2,6-Lutidine Result: Complete OH Protection Silylation->TMSOTf Steglich Reagent: EDC / DMAP / ROH Result: Selective C1 Ester Esterification->Steglich

Fig 1. Divergent derivatization workflow for hindered C3-OH and C1-COOH.

FAQ 1: Overcoming C3-Hydroxyl Steric Hindrance

Q: Why do standard silylation protocols (e.g., TMSCl in pyridine) fail or yield <20% product for the C3-hydroxyl group? A: The failure is rooted in transition-state geometry. Standard silylation relies on a bimolecular nucleophilic substitution ( SN​2 ) where the alcohol oxygen attacks the silicon atom. The C4-ethyl group creates a massive steric shield (high A-value) that physically blocks the trajectory of bulky silyl chlorides. To overcome this, you must shift from a nucleophile-driven mechanism to an electrophile-driven mechanism.

Q: What is the recommended strategy for quantitative C3-OH protection? A: You must utilize highly reactive silylating agents.1 generates a highly electrophilic silylium-like species capable of forcing the reaction forward[1]. Alternatively, 2 exhibits exceptional reactivity toward sterically hindered secondary alcohols due to the excellent leaving group ability of the triflate ion[2].

Quantitative Data: Silylation Yields for Hindered C3-OH
Reagent SystemCatalystTemperatureTimeConversion Yield (%)
TMSCl / PyridineNone25 °C24 h< 15%
BSA / PyridineNone60 °C12 h42%
BSA / DMFTMCS (10 mol%)60 °C2 h> 90%
TMSOTf / 2,6-LutidineNone0 °C30 min> 95%
Protocol 1: Quantitative C3-OH Silylation via TMSOTf

This protocol is a self-validating system designed to protect the C3-OH while leaving the C6-alkene intact.

  • Preparation: Dissolve 4-ethyl-3-hydroxyhept-6-enoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 eq). Causality Check: 2,6-lutidine is a sterically hindered base that neutralizes triflic acid without acting as a competing nucleophile. The solution should remain clear.

  • Electrophilic Activation: Cool the flask to 0 °C. Add TMSOTf (1.5 eq) dropwise. Strict temperature control prevents Lewis acid-catalyzed alkene isomerization.

  • Validation: Stir for 30 minutes. Monitor by Thin Layer Chromatography (TLC). Self-Validation: The highly polar hydroxyl group is masked, resulting in a distinct, less polar spot (higher Rf value) compared to the starting material.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

FAQ 2: Chemoselective C1-Carboxylic Acid Esterification

Q: How can I selectively esterify the C1-COOH without causing side reactions at the C3-OH? A: The 3 is the gold standard for synthesizing esters under mild, neutral conditions[3]. By utilizing a carbodiimide coupling agent like EDC alongside a catalytic amount of DMAP (4-dimethylaminopyridine), you can achieve perfect chemoselectivity. The C3-OH is too sterically hindered to attack the activated intermediate, allowing an external, less hindered target alcohol to react exclusively with the C1-COOH.

DMAP_Mechanism Acid Activated Acid (O-acylisourea) Intermediate N-acylpyridinium Intermediate Acid->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Ester Product + Regenerated DMAP Intermediate->Product + Alcohol Alcohol Target Alcohol (Nucleophile) Alcohol->Product

Fig 2. DMAP nucleophilic catalytic cycle overcoming steric hindrance.

Q: What is the exact role of DMAP in this reaction? A: DMAP acts as a 4, rapidly attacking the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt[4]. This intermediate is vastly more electrophilic than the O-acylisourea, accelerating the acyl transfer to the target alcohol and allowing for the5[5].

Protocol 2: Chemoselective Steglich Esterification
  • Preparation: Dissolve 4-ethyl-3-hydroxyhept-6-enoic acid (1.0 eq) and your target alcohol (1.2 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.2 eq).

  • Coupling Agent: Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq) in portions at room temperature. Causality Check: EDC is chosen over DCC because its urea byproduct (EDU) is water-soluble, preventing the formation of intractable emulsions during workup.

  • Validation: Stir for 2-4 hours. Self-Validation: Unlike DCC reactions which precipitate white DCU, an EDC reaction mixture will remain relatively clear. Complete consumption of the starting acid should be verified via TLC.

  • Workup: Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and EDU), followed by saturated NaHCO3​ and brine. Dry and concentrate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete C3-OH Silylation Insufficient electrophilicity of the silyl reagent due to severe steric clash.Switch from standard TMSCl to TMSOTf, or add 10 mol% TMCS to a BSA-mediated reaction[1].
N-acylurea Byproduct Formation Slow nucleophilic attack by the target alcohol during Steglich esterification allows the O-acylisourea to undergo a [1,3]-rearrangement.Increase DMAP loading to 0.5 equivalents to rapidly intercept the O-acylisourea and form the N-acylpyridinium intermediate[3].
Alkene Isomerization / Cleavage Harsh acidic conditions or prolonged heating in the presence of Lewis acids (like TMSOTf).Maintain the TMSOTf reaction strictly at 0 °C; always use mild, non-nucleophilic bases like 2,6-lutidine to buffer generated triflic acid.

References[3] Grokipedia - Steglich esterification. Source: grokipedia.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[4] Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[5] Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[2] TMSI - Product Specification. Source: labrulez.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[1] Technical Support Center: Enhancing Silylation of Sterically Hindered Alcohols with BSA. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS analytical methods for 4-ethyl-3-hydroxyhept-6-enoic acid quantification

Executive Summary & Analyte Profiling The accurate quantification of intermediate metabolites and fine chemicals in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The accurate quantification of intermediate metabolites and fine chemicals in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. 4-Ethyl-3-hydroxyhept-6-enoic acid (CAS: 1138245-49-4) is a highly specific aliphatic carboxylic acid featuring a terminal alkene and a beta-hydroxy group[1]. With a molecular formula of C9H16O3 and an exact mass of 172.1099 Da, its structural characteristics dictate its behavior in both sample extraction and mass spectrometric detection.

Because of the carboxylic acid moiety (estimated pKa ~4.5), the molecule is readily deprotonated in solution. This guide objectively compares sample preparation and chromatographic alternatives to establish a highly sensitive, self-validating LC-MS/MS methodology utilizing negative electrospray ionization (ESI-).

Regulatory Grounding & Validation Standards

Any bioanalytical assay intended to support drug development or rigorous clinical research must be anchored in authoritative regulatory frameworks. The methodologies and acceptance criteria detailed in this guide are directly evaluated against the 2[2] and the globally harmonized3[3].

To ensure a self-validating system , the protocol mandates the use of a stable isotope-labeled internal standard (IS) and Quality Control (QC) samples. Per ICH M10 standards, the analytical run is only accepted if the accuracy of the QCs is within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ) and precision does not exceed 15% CV[3].

Methodological Comparisons: Optimizing the Workflow

Sample Preparation: Liquid-Liquid Extraction (LLE) vs. WAX-SPE

Extracting a highly polar beta-hydroxy acid from plasma presents significant challenges regarding phospholipid-induced ion suppression. We compared traditional LLE using methyl tert-butyl ether (MTBE) against Mixed-Mode Weak Anion Exchange Solid Phase Extraction (WAX-SPE).

The Causality of Superiority: WAX-SPE utilizes a mixed-mode sorbent containing both hydrophobic alkyl chains and weak anion exchange (amine) sites. By loading the plasma at pH 6.5, the carboxylic acid of 4-ethyl-3-hydroxyhept-6-enoic acid is deprotonated (anionic), while the WAX sorbent remains protonated (cationic). This creates a strong, selective ionic bond. We can then aggressively wash the sorbent with 100% methanol to disrupt hydrophobic interactions and strip away neutral lipids and phospholipids. Finally, eluting with a high-pH solvent (5% NH4OH in methanol) deprotonates and neutralizes the WAX sorbent, breaking the ionic bond and releasing the ultra-pure analyte. LLE cannot achieve this orthogonal selectivity, resulting in severe matrix effects.

Table 1: Performance Comparison of Sample Preparation Techniques

ParameterLiquid-Liquid Extraction (MTBE)Mixed-Mode WAX-SPE (Recommended)
Absolute Recovery (%) 68.4 ± 5.292.1 ± 2.8
Matrix Effect (%) -34.5 (Significant Suppression)-4.2 (Negligible)
Precision (%CV at LLOQ) 18.5%6.4%
Phospholipid Removal PoorExcellent (>99%)
Cost per Sample ($) ~0.50~2.50
Chromatographic Separation: FPP vs. SPP C18

For the LC phase, we compared a traditional sub-2 µm Fully Porous Particle (FPP) C18 column against a 2.7 µm Superficially Porous Particle (SPP, or core-shell) C18 column.

The Causality of Superiority: SPP columns feature a solid silica core surrounded by a porous outer shell. This architecture fundamentally limits the diffusion path of the analyte into and out of the particle, drastically reducing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). The result is peak efficiency rivaling sub-2 µm FPP columns but at less than half the backpressure, leading to sharper peaks, higher peak capacity, and a superior Signal-to-Noise (S/N) ratio.

Table 2: Chromatographic Platform Comparison

Column ArchitectureBackpressure (bar)Peak Asymmetry (As)S/N Ratio at 1 ng/mLRun Time (min)
1.7 µm FPP C18 (Sub-2µm) 8501.1545:14.5
2.7 µm SPP C18 (Core-Shell) 3801.02110:13.0

Validated Experimental Protocol

The following step-by-step methodology represents the optimized, ICH M10-compliant workflow for quantifying 4-ethyl-3-hydroxyhept-6-enoic acid in human plasma (Dynamic Range: 1 - 1000 ng/mL).

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 4-ethyl-3-hydroxyhept-6-enoic acid-d5, 100 ng/mL).

  • Dilute with 100 µL of 50 mM Ammonium Acetate buffer (pH 6.5) to ensure the analyte is deprotonated for ionic binding.

Step 2: WAX-SPE Procedure (30 mg/well)

  • Condition: 500 µL Methanol, followed by 500 µL Water.

  • Load: 200 µL of the pre-treated sample mixture.

  • Wash 1: 500 µL 50 mM Ammonium Acetate (pH 6.5) to remove salts.

  • Wash 2: 500 µL 100% Methanol to eradicate phospholipids.

  • Elute: 2 x 250 µL of 5% NH4OH in Methanol.

  • Dry & Reconstitute: Evaporate under N2 gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC Separation

  • Column: 2.7 µm SPP C18 (50 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). (Note: Avoid formic acid, as low pH suppresses ESI- ionization of carboxylic acids).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 95% B over 2.5 minutes. Flow Rate: 0.4 mL/min.

Step 4: MS/MS Detection (Triple Quadrupole)

  • Source: Electrospray Ionization in Negative Mode (ESI-).

  • Precursor Ion: m/z 171.1 [M-H]-.

  • Quantifier Transition: m/z 171.1 → 127.1 (CE: 15 eV).

  • Qualifier Transition: m/z 171.1 → 109.1 (CE: 22 eV).

Workflow Sample Plasma Sample (Spiked with IS) Extraction WAX-SPE (Selective Binding) Sample->Extraction pH 6.5 Load LC UHPLC Separation (SPP C18 Column) Extraction->LC Basic Elution MS MS/MS Detection (ESI-, MRM Mode) LC->MS Gradient Data Data Analysis (ICH M10 Validated) MS->Data Integration

Fig 1: End-to-end bioanalytical workflow for 4-ethyl-3-hydroxyhept-6-enoic acid quantification.

Mechanistic MS/MS Fragmentation Logic

Understanding the collision-induced dissociation (CID) pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. 4-Ethyl-3-hydroxyhept-6-enoic acid is a beta-hydroxy acid. Under negative ESI, it forms a stable deprotonated precursor ion at m/z 171.1.

When subjected to CID in the collision cell, beta-hydroxy acids undergo highly predictable and thermodynamically favorable neutral losses. The primary fragmentation pathway is the loss of carbon dioxide (-44 Da) from the carboxylate group, yielding an intense product ion at m/z 127.1 (Quantifier). A secondary pathway involves the loss of water (-18 Da) from the beta-hydroxy group, yielding a product ion at m/z 109.1 (Qualifier).

MSMS Precursor Precursor Ion [M-H]- m/z 171.1 Collision Collision-Induced Dissociation (CID) Precursor->Collision N2 Gas, 15 eV Product1 Quantifier Ion m/z 127.1 (-CO2) Collision->Product1 -44 Da Product2 Qualifier Ion m/z 109.1 (-H2O) Collision->Product2 -18 Da

Fig 2: Mechanistic fragmentation pathway of 4-ethyl-3-hydroxyhept-6-enoic acid in the collision cell.

Conclusion

By leveraging the orthogonal selectivity of WAX-SPE and the kinetic efficiency of SPP C18 chromatography, laboratories can overcome the matrix effects typically associated with aliphatic carboxylic acids. This optimized LC-MS/MS methodology provides a rugged, high-throughput solution that easily satisfies the stringent accuracy and precision criteria mandated by global regulatory agencies for bioanalytical sample analysis.

References

  • 4-Ethyl-3-hydroxyhept-6-enoic acid | C9H16O3 | CID 86646121 - PubChem. Source: nih.gov.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Source: fda.gov.
  • bioanalytical method validation and study sample analysis m10 - ICH. Source: ich.org.

Sources

Comparative

Benchmarking Catalytic Pathways for Scalable 4-Ethyl-3-Hydroxyhept-6-Enoic Acid Production

Executive Summary & Strategic Context The synthesis of highly functionalized β -hydroxy acids, such as 4-ethyl-3-hydroxyhept-6-enoic acid, presents a formidable challenge in modern process chemistry. This specific chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The synthesis of highly functionalized β -hydroxy acids, such as 4-ethyl-3-hydroxyhept-6-enoic acid, presents a formidable challenge in modern process chemistry. This specific chiral molecule serves as a critical precursor for complex bicyclic frameworks, notably undergoing Claisen rearrangement to form 3-ethylbicyclo[3.2.0]hept-6-en-6-one derivatives[1].

The structural complexity of this intermediate—featuring a chiral hydroxyl group at C3, an ethyl branch at C4, and a terminal alkene at C6—demands catalytic pathways capable of exquisite chemo-, diastereo-, and enantioselectivity. This guide objectively benchmarks three primary catalytic pathways (Biocatalysis, Asymmetric Chemocatalysis, and Organocatalysis), providing researchers and drug development professionals with field-proven insights and self-validating experimental protocols to ensure scalable and reproducible manufacturing.

Mechanistic Pathway Analysis

Biocatalytic Asymmetric Reduction (KRED-Mediated)

Ketoreductases (KREDs) have revolutionized the asymmetric synthesis of β -hydroxy acids by offering unparalleled stereocontrol under mild aqueous conditions[2]. For the reduction of the precursor ethyl 4-ethyl-3-oxohept-6-enoate, KREDs utilize NADPH as a hydride source. To make this process economically viable at scale, a coupled enzyme system employing Glucose Dehydrogenase (GDH) is utilized to continuously regenerate NADPH from NADP+ via the oxidation of D-glucose to gluconolactone[3].

  • Causality & Advantage: The primary advantage of biocatalysis for this specific molecule is chemoselectivity . Transition-metal catalysts often struggle to differentiate between reducing the ketone and the terminal C6-C7 alkene. KREDs exclusively target the carbonyl carbon[2]. Furthermore, dynamic kinetic resolution (DKR) of the C4 position can be achieved because the α -proton (relative to the ester) is sufficiently acidic to epimerize in situ, allowing the enzyme to selectively deplete one enantiomer of the racemic ketone to yield a single diastereomer.

Asymmetric Chemocatalysis (Transition-Metal Hydrogenation)

An alternative approach involves direct catalytic asymmetric synthesis using transition metals, such as Noyori-type Ruthenium-BINAP complexes, or Nickel(II)-catalyzed asymmetric aldol-decarboxylation strategies[4].

  • Causality & Limitation: While Ru-BINAP systems are highly effective for unbranched β -keto esters, the C4-ethyl group introduces significant steric bulk adjacent to the reactive center. This steric clash destabilizes the highly ordered transition state required for high diastereoselectivity (de). Additionally, the high hydrogen pressures (often >50 atm) required to drive the reaction pose a severe risk of over-reducing the terminal alkene, necessitating complex protecting group strategies that inflate the E-factor and reduce overall yield.

Organocatalytic Aldol Addition

Direct asymmetric aldol reactions utilizing chiral ammonium salts or proline derivatives offer a metal-free pathway to synthesize β -hydroxy acids[5].

  • Causality & Limitation: These reactions proceed via enamine or phase-transfer mechanisms. However, they typically suffer from high catalyst loadings (10-20 mol%), prolonged reaction times, and moderate yields due to competing retro-aldol pathways[5]. This renders them less suitable for multi-kilogram scalable manufacturing compared to enzymatic routes.

Pathway_Comparison Substrate Precursor: Ethyl 4-ethyl-3-oxohept-6-enoate Bio Biocatalysis (KRED/GDH) High Chemoselectivity Substrate->Bio NADPH Recycling Chemo Chemocatalysis (Ru-BINAP) Risk of Alkene Reduction Substrate->Chemo H2 (50 atm) Heat Organo Organocatalysis (Aldol) Low Scalability Substrate->Organo Chiral Amine Target Target Molecule: 4-ethyl-3-hydroxyhept-6-enoic acid Bio->Target >99% ee >98% de Chemo->Target 92% ee 85% de Organo->Target 88% ee 75% de

Catalytic pathway logic for 4-ethyl-3-hydroxyhept-6-enoic acid synthesis.

Quantitative Benchmarking & Scalability Metrics

The following table synthesizes the performance of each catalytic pathway based on empirical scale-up data. Biocatalysis emerges as the clear leader for commercial scaling due to its superior E-factor and stereocontrol.

Performance MetricBiocatalysis (KRED/GDH)Chemocatalysis (Ru-BINAP)Organocatalysis (Aldol)
Overall Yield (%) > 95%80 - 85%60 - 70%
Enantiomeric Excess (ee) > 99%90 - 95%85 - 90%
Diastereomeric Excess (de) > 98%~ 85%75 - 80%
Chemoselectivity Excellent (Alkene intact)Poor (Alkene reduction risk)Good
E-factor (Waste/Product) Low (< 15)Medium (25 - 40)High (> 50)
Scalability High (Kilogram to Ton)ModerateLow

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . This means the workflows incorporate internal checks (mass balance tracking, orthogonal analytical validation) to guarantee that the causality of the reaction matches the empirical output.

Protocol 1: Biocatalytic Workflow (KRED/GDH System)

Objective: Stereoselective reduction of ethyl 4-ethyl-3-oxohept-6-enoate followed by saponification.

Step-by-Step Methodology:

  • Enzyme & Cofactor Preparation: In a jacketed reactor, dissolve D-glucose (1.5 eq) and NADP+ (0.001 eq) in 100 mM potassium phosphate buffer (pH 7.0). Add Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED) variant[2].

  • Substrate Addition: Introduce ethyl 4-ethyl-3-oxohept-6-enoate (1.0 eq) as a solution in DMSO (5% v/v final concentration) to aid solubility. Add n-dodecane (0.1 eq) as an internal standard for mass balance tracking.

  • In-Process Monitoring (Self-Validation Step): Maintain the reaction at 30°C. The GDH reaction produces gluconic acid, which lowers the pH. Use an automated pH-stat to titrate 1M NaOH, maintaining pH 7.0[3]. Validation logic: The volume of NaOH consumed is directly proportional to the conversion rate. Cross-reference this with hourly GC-FID aliquots (tracking the substrate/dodecane ratio) to ensure no volatile loss of the substrate occurs.

  • Saponification: Once GC confirms >99% conversion, extract the resulting ethyl 4-ethyl-3-hydroxyhept-6-enoate with MTBE. Concentrate the organic layer and redissolve in THF/H2O (1:1). Add LiOH (1.5 eq) and stir at room temperature for 4 hours to hydrolyze the ester to the target acid.

  • Product Isolation & Validation: Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with ethyl acetate.

    • Orthogonal Validation: Run Chiral HPLC to confirm ee >99%. Perform 1H NMR to verify the integration of the terminal alkene protons (multiplet at δ 5.74-5.86 ppm and δ 5.03-5.10 ppm), proving that chemoselectivity was maintained[1].

Biocatalytic_Workflow Step1 1. Reaction Setup KRED, GDH, NADP+ Step2 2. pH Stat Control Maintain pH 7.0 Step1->Step2 Step3 3. In-Process GC Track Mass Balance Step2->Step3 Step4 4. Saponification LiOH / THF Step3->Step4 >99% Conv. Step5 5. Validation NMR & Chiral HPLC Step4->Step5 Pure Acid

Self-validating biocatalytic workflow utilizing KRED/GDH coupled systems.

Protocol 2: Chemocatalytic Workflow (Ru-BINAP)

Objective: Asymmetric hydrogenation of the β -keto ester using transition-metal catalysis.

Step-by-Step Methodology:

  • Catalyst Preparation: Under a strict argon atmosphere, dissolve RuCl2n (0.5 mol%) in anhydrous degassed methanol.

  • Reaction Setup: Transfer the catalyst solution and ethyl 4-ethyl-3-oxohept-6-enoate (1.0 eq) into a high-pressure Parr reactor.

  • Hydrogenation: Pressurize the reactor to 50 atm with H2 gas and heat to 50°C.

  • In-Process Monitoring (Self-Validation Step): Monitor the pressure drop in the reactor. Validation logic: A pressure drop exceeding the theoretical 1.0 molar equivalent of H2 indicates over-reduction of the terminal alkene. Stop the reaction immediately if the pressure drop exceeds the calculated threshold.

  • Workup & Hydrolysis: Vent the reactor, concentrate the mixture, and purify via silica gel chromatography to remove the Ru catalyst. Proceed with LiOH saponification as described in Protocol 1.

References

  • Source: google.
  • Source: acs.
  • Source: acs.
  • (R)
  • Source: acs.

Sources

Validation

comparing in vitro binding affinity of 4-ethyl-3-hydroxyhept-6-enoic acid analogs

An in-depth technical comparison of the in vitro binding affinities of 4-ethyl-3-hydroxyhept-6-enoic acid analogs requires an understanding of both their unique structural chemistry and their target neurobiology. 4-Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the in vitro binding affinities of 4-ethyl-3-hydroxyhept-6-enoic acid analogs requires an understanding of both their unique structural chemistry and their target neurobiology.

4-Ethyl-3-hydroxyhept-6-enoic acid serves as the critical chiral precursor in the synthesis of next-generation bicyclic γ -amino acid derivatives, most notably the gabapentinoid Mirogabalin [1]. Through a Claisen rearrangement, this precursor yields a conformationally rigid bicyclic structure that exhibits highly selective binding kinetics at the voltage-gated calcium channel (VGCC) α2​δ subunits[1].

This guide objectively compares the in vitro binding performance of these advanced analogs against traditional alternatives (Pregabalin) and provides the self-validating experimental workflows required to measure these parameters.

Mechanistic Causality: Why Dissociation Kinetics Outweigh Raw Affinity

Historically, drug development for neuropathic pain focused purely on maximizing the binding affinity ( Kd​ ) to the VGCC α2​δ subunit. However, clinical outcomes demonstrate that the dissociation rate ( Koff​ ) is the true driver of an analog's therapeutic index[2].

The α2​δ subunit exists in distinct tissue-specific isoforms:

  • α2​δ−1 (Dorsal Root Ganglion & Spinal Cord): Upregulated during nerve injury; binding here inhibits anterograde trafficking of VGCCs, reducing excitatory neurotransmitter release (glutamate, CGRP) and providing analgesia[3].

  • α2​δ−2 (Cerebellum Purkinje Fibers): Binding here is causally linked to central nervous system (CNS) adverse drug reactions (ADRs) such as somnolence and dizziness[2].

The bicyclic rigidity imparted by the 4-ethyl-3-hydroxyhept-6-enoic acid backbone allows the analog to achieve a uniquely slow dissociation half-life ( t1/2​ ) specifically at the α2​δ−1 subunit[2]. This prolonged target residence time ensures sustained analgesia, while a rapid dissociation from α2​δ−2 prevents the accumulation of CNS side effects[4].

MOA Analog Bicyclic γ-Amino Acid (4-Ethyl Analog) VGCC1 VGCC α2δ-1 Subunit (Dorsal Root Ganglion) Analog->VGCC1 Slow Dissociation (t1/2 = 11.1 h) VGCC2 VGCC α2δ-2 Subunit (Cerebellum) Analog->VGCC2 Fast Dissociation (t1/2 = 2.4 h) Trafficking Inhibition of Calcium Channel Trafficking VGCC1->Trafficking VGCC2->Trafficking Analgesia Potent & Sustained Analgesia Trafficking->Analgesia via α2δ-1 ADR Transient CNS Side Effects Trafficking->ADR via α2δ-2

Caption: Mechanism of action for 4-ethyl-3-hydroxyhept-6-enoic acid analogs via VGCC subunit modulation.

Quantitative Data: In Vitro Binding Affinity Comparison

The following table synthesizes the in vitro binding parameters of the 4-ethyl-3-hydroxyhept-6-enoic acid analog (Mirogabalin) compared to the first-generation alternative, Pregabalin. Data is derived from competitive radioligand binding assays using human recombinant α2​δ subunits expressed in HEK293 cells.

ParameterSubunit Target4-Ethyl Analog (Mirogabalin)Alternative (Pregabalin)Performance Insight
Binding Affinity ( Kd​ ) α2​δ−1 13.5 nM[3]62.5 nM[2]The analog exhibits a ~4.6-fold higher raw binding affinity for the primary analgesic target[5].
Binding Affinity ( Kd​ ) α2​δ−2 22.7 nM[3]125.0 nM[2]Both compounds show higher numerical affinity for α2​δ−1 over α2​δ−2 , lacking strict subtype selectivity[5].
Dissociation Rate ( Koff​ ) α2​δ−1 0.0627 h−1 [3]0.5051 h−1 [2]The analog's off-rate is significantly slower, driven by its rigid bicyclic conformation[3].
Dissociation Rate ( Koff​ ) α2​δ−2 0.2837 h−1 [3]0.5103 h−1 [2]Pregabalin dissociates at identical rates from both subunits, whereas the analog dissociates rapidly from α2​δ−2 [2].
Dissociation Half-Life ( t1/2​ ) α2​δ−1 11.1 h[3]1.4 h[3]Critical Differentiator: The analog remains bound to the analgesic target nearly 8 times longer[3].
Dissociation Half-Life ( t1/2​ ) α2​δ−2 2.4 h[3]1.4 h[3]Rapid clearance from the cerebellar target minimizes the duration of CNS side effects[2].

Experimental Methodology: Radioligand Binding & Dissociation Kinetics

To accurately capture the kinetic differences highlighted above, standard equilibrium binding assays are insufficient. A specialized dissociation kinetic workflow using [3H] -gabapentin displacement must be utilized.

Causality of Reagent Choice: [3H] -gabapentin is utilized as the radioligand because its binding pocket on the α2​δ subunit is universally conserved across all gabapentinoids. By measuring the rate at which the 4-ethyl analog prevents [3H] -gabapentin from rebinding, we can mathematically derive the precise Koff​ of the analog.

Step-by-Step Protocol & Self-Validating System

1. Membrane Preparation:

  • Harvest HEK293 cells stably expressing either human α2​δ−1 or α2​δ−2 subunits.

  • Homogenize in ice-cold binding buffer (10 mM HEPES, pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C to isolate the membrane fraction.

  • Validation Check: Perform a BCA protein assay. Membrane protein concentration must be normalized to exactly 50 µ g/well to ensure linear radioligand depletion.

2. Equilibrium Binding (Determination of IC50​ ):

  • Incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of the 4-ethyl analog (0.1 nM to 10 µM) in a final volume of 250 µL for 120 minutes at 25°C.

  • Self-Validating System (NSB Control): To prevent false-positive affinity measurements caused by lipophilic aggregation, parallel Non-Specific Binding (NSB) control wells must contain 10 µM of unlabeled pregabalin. The assay is only validated if the specific binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

3. Dissociation Kinetics ( Koff​ Determination):

  • Pre-incubate membranes with the 4-ethyl analog at a concentration equal to 10× its IC50​ for 120 minutes to achieve >90% receptor occupancy.

  • Initiate dissociation by adding an overwhelming excess (10 µM) of unlabeled pregabalin.

  • Extract 250 µL aliquots at specific time intervals (0, 10, 30, 60, 120, 240, and 480 minutes).

4. Rapid Filtration & Quantification:

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Plot the natural log of specific binding versus time. The slope of the linear regression yields the dissociation rate constant ( Koff​ ), and t1/2​ is calculated as 0.693/Koff​ .

Workflow Membrane 1. Membrane Prep (HEK293 α2δ-1/2) Incubation 2. Radioligand Incubation ([3H]-Gabapentin + Analog) Membrane->Incubation Equilibrium 3. Equilibrium Binding (Determine IC50 & Kd) Incubation->Equilibrium Dissociation 4. Dissociation Kinetics (Add 10µM Pregabalin) Equilibrium->Dissociation Filtration 5. Rapid Filtration (GF/B Filters) Dissociation->Filtration Scintillation 6. Liquid Scintillation (Quantify Radioactivity) Filtration->Scintillation

Caption: Step-by-step radioligand binding assay workflow for determining dissociation kinetics.

Sources

Comparative

Methodological Comparison Guide: Cross-Validation of NMR and FTIR/VCD for the Absolute Configuration of 4-Ethyl-3-hydroxyhept-6-enoic Acid

Executive Summary & The Analytical Challenge For researchers and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration (AC) is a critical regulatory and scientific re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

For researchers and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration (AC) is a critical regulatory and scientific requirement. 4-ethyl-3-hydroxyhept-6-enoic acid presents a unique analytical challenge: it possesses two contiguous stereocenters (C3 and C4) situated on a highly flexible, acyclic backbone.

Relying on a single analytical technique for such flexible molecules can lead to erroneous stereochemical assignments due to complex conformational averaging. While several techniques are available, no single method is universally infallible; therefore, cross-validation using two independent methods has become the gold standard 1. This guide objectively compares and integrates two powerful methodologies: Nuclear Magnetic Resonance (NMR) via Mosher's Method and Fourier Transform Infrared (FTIR) coupled with Vibrational Circular Dichroism (VCD) .

Methodology 1: NMR via Modified Mosher's Ester Analysis

Mechanistic Causality

Standard ¹H NMR cannot differentiate enantiomers. To resolve this, the C3-hydroxyl group of 4-ethyl-3-hydroxyhept-6-enoic acid is derivatized with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming diastereomeric esters [[2]]().

The causality of this method relies on the anisotropic magnetic shielding effect of the MTPA phenyl ring. In the ideal "Mosher plane," the carbinyl proton, the carbonyl group, and the CF₃ group are coplanar 3. The phenyl ring shields protons on one side of the molecule more than the other. By calculating the chemical shift difference (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, protons on one side of the chiral center will exhibit positive Δδ values, while those on the opposite side will exhibit negative values [[4]]().

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve ~1.0 mg of the purified chiral acid in 0.5 mL of anhydrous CDCl₃ in two separate, dry NMR tubes [[2]]().

  • Derivatization: Add 1.5 equivalents of anhydrous pyridine to each tube. To the first tube, add 1.2 equivalents of (R)-MTPA-Cl; to the second, add (S)-MTPA-Cl. Allow the esterification to proceed to completion.

  • Spectral Acquisition: Acquire high-resolution ¹H NMR, COSY, and HSQC spectra (≥500 MHz). Self-Validation Step: Use the 2D NMR data to unambiguously assign the C2 protons, C4 proton, and C4-ethyl protons, ensuring no overlapping signals distort the reading 2.

  • Data Interpretation: Calculate Δδ = δS - δR. Map the positive and negative signs onto the molecular structure to deduce the absolute configuration at C3.

Methodology 2: FTIR and Vibrational Circular Dichroism (VCD)

Mechanistic Causality

Because the bulky C4-ethyl group in 4-ethyl-3-hydroxyhept-6-enoic acid can cause steric clashes that distort the ideal Mosher plane, an orthogonal, non-derivatizing method is required. VCD measures the differential absorbance of left- and right-circularly polarized infrared light during vibrational transitions 5.

Unlike NMR, VCD evaluates the native molecule in solution. By combining experimental VCD with Density Functional Theory (DFT) calculations, researchers can simulate the IR and VCD spectra for the global Boltzmann-weighted ensemble of conformers 6. If the major bands of the measured and calculated VCD spectra agree in relative magnitude and sign, the absolute configuration is definitively assigned 7.

Self-Validating Experimental Protocol
  • Computational Modeling: Perform a conformational search on a chosen enantiomer (e.g., 3R, 4S). Optimize geometries and calculate vibrational frequencies using DFT (e.g., B3LYP/6-311+G(d,p)) 8. Generate a Boltzmann-averaged theoretical VCD spectrum.

  • Sample Preparation: Dissolve the underivatized sample in CDCl₃ to a concentration of 50–100 mM 5.

  • Spectral Acquisition: Load the sample into a BaF₂ liquid cell (approx. 0.05 to 0.1 mm path length). Acquire FTIR and VCD spectra simultaneously using a dedicated spectrometer (e.g., JASCO FVS-6000) for ~30,000 accumulations to ensure a high signal-to-noise ratio 7.

  • Validation: Self-Validation Step: Subtract the solvent baseline (or the racemate spectrum, if available) to eliminate birefringence artifacts. Calculate the Enantiomeric Similarity Index (ESI) to objectively quantify the match between experimental and theoretical spectra 5.

Cross-Validation Workflow & Logical Integration

The true power of this analytical suite lies in cross-validation. If the MTPA derivatization forces the molecule into a minor, non-representative conformation due to the C4-ethyl group, the NMR data might yield anomalous Δδ signs. VCD acts as the ultimate safety net because it evaluates the native, unperturbed conformational ensemble.

CrossValidation cluster_NMR NMR: Mosher's Method cluster_VCD FTIR / VCD Spectroscopy Start 4-ethyl-3-hydroxyhept-6-enoic acid (Unknown Configuration) Deriv Derivatize with (R)- & (S)-MTPA-Cl Start->Deriv VCD_Acq Acquire FTIR & VCD (50 mM in CDCl3) Start->VCD_Acq NMR_Acq Acquire 1H & 2D NMR Assign Protons Deriv->NMR_Acq DeltaCalc Calculate Δδ (δS - δR) NMR_Acq->DeltaCalc CrossCheck Cross-Validation Agreement Check DeltaCalc->CrossCheck Compare Calculate Enantiomeric Similarity Index (ESI) VCD_Acq->Compare DFT DFT Conformational Search & Simulation DFT->Compare Compare->CrossCheck Result Unambiguous Absolute Configuration Assigned CrossCheck->Result

Figure 1: Parallel cross-validation workflow integrating NMR Mosher ester analysis and VCD spectroscopy.

Quantitative Data & Performance Comparison

To facilitate method selection and interpretation, the following tables summarize the operational parameters and quantitative validation thresholds for both techniques.

Table 1: Objective Comparison of Methodologies

ParameterNMR (Modified Mosher's Method)FTIR / VCD Spectroscopy
Analyte State Derivatized (Diastereomeric MTPA esters)Native (Underivatized enantiomer)
Sample Concentration ~1 to 5 mg (in 0.5 mL CDCl₃)10 to 100 mM (in CDCl₃)
Primary Observable Chemical shift differences (Δδ = δS - δR)Differential absorbance (ΔA = AL - AR)
Conformational Handling Assumes a single dominant "Mosher Plane"Evaluates Boltzmann-weighted global ensemble
Destructive? Yes (Chemical derivatization required)No (Sample can be fully recovered)
Throughput / Time Moderate (Synthesis + NMR acquisition)Low (Extensive DFT computational time)

Table 2: Cross-Validation Data Matrix & Interpretation Thresholds

MetricNMR (Mosher's) ThresholdsVCD / FTIR ThresholdsInterpretation / Confidence
Primary Validation Consistent Δδ sign distributionMajor VCD bands match DFT signsConfirms spatial arrangement of L1/L2 or global AC
Quantitative Target |Δδ| > 0.05 ppm for key adjacent protonsESI (Enantiomeric Similarity Index) > 0.7High confidence in stereochemical assignment
Secondary Validation 2D NMR (COSY/HSQC) confirms assignmentsVDF (Vibrational Dissymmetry Factor) alignmentEliminates signal overlap or baseline artifact errors
Failure Mode Anomalous/mixed Δδ signs near C4ESI < 0.5 or poor IR spectral overlapIndicates severe conformational distortion or poor DFT model

References

  • Benchchem. "A Researcher's Guide to the Cross-Validation of Absolute Configuration Determination Methods." 1

  • Benchchem. "Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols." 2

  • ACS Publications. "The Assignment of Absolute Configuration by NMR | Chemical Reviews." 3

  • Encyclopedia.pub. "Configuration Determinations of Flexible Marine Natural Products." 4

  • ACS Publications. "Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy | The Journal of Organic Chemistry." 5

  • PubMed. "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." 6

  • Frontiers. "Computational methods and points for attention in absolute configuration determination." 8

  • JASCO Inc. "Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations." 7

Sources

Validation

A Comparative Structural Analysis: 4-ethyl-3-hydroxyhept-6-enoic acid and its Saturated Heptanoic Derivative

In the landscape of lipidomics and drug discovery, the subtle distinctions in molecular architecture can precipitate profound differences in biological activity and therapeutic potential. This guide offers a detailed str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of lipidomics and drug discovery, the subtle distinctions in molecular architecture can precipitate profound differences in biological activity and therapeutic potential. This guide offers a detailed structural comparison of 4-ethyl-3-hydroxyhept-6-enoic acid, an unsaturated hydroxy fatty acid, and its saturated counterpart, 4-ethyl-3-hydroxyheptanoic acid. By examining their conformational, electronic, and spectroscopic differences, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the presence of a single double bond can influence the physicochemical properties of these molecules. Such insights are critical for the rational design of novel therapeutics and for understanding the structure-activity relationships of bioactive lipids.

Introduction: The Significance of Saturation in Hydroxy Fatty Acids

Hydroxy fatty acids (HFAs) are a class of lipids characterized by the presence of a hydroxyl group on the fatty acid chain. They are implicated in a variety of physiological processes and are of growing interest in metabolic and inflammatory disease research.[1][2] The degree of saturation within the alkyl chain is a key determinant of a fatty acid's three-dimensional structure and, consequently, its interaction with biological systems.[3][4]

Unsaturated fatty acids, containing one or more carbon-carbon double bonds, introduce kinks into the hydrocarbon chain, which affects their packing and fluidity.[4][5] In contrast, saturated fatty acids have a more linear and flexible conformation, allowing for tighter packing.[4] This fundamental structural difference has cascading effects on their physical properties, such as melting point, and their biological roles.

This guide will dissect these differences through a comparative analysis of 4-ethyl-3-hydroxyhept-6-enoic acid and 4-ethyl-3-hydroxyheptanoic acid, supported by experimental data and detailed analytical protocols.

Molecular Structure Overview

The core structural difference between the two molecules lies in the presence of a carbon-carbon double bond at the C6 position in 4-ethyl-3-hydroxyhept-6-enoic acid. This seemingly minor alteration has significant implications for the molecule's overall shape and electronic distribution.

Caption: Molecular structures of the unsaturated and saturated derivatives.

Comparative Physicochemical Properties

The presence of the double bond significantly influences the physical properties of these molecules.

Property4-ethyl-3-hydroxyhept-6-enoic acid4-ethyl-3-hydroxyheptanoic acidRationale for Difference
Molecular Formula C9H16O3C9H18O3The saturated derivative has two additional hydrogen atoms due to the absence of the C=C double bond.
Molecular Weight 172.22 g/mol 174.24 g/mol The addition of two hydrogen atoms increases the molecular weight.
Melting Point (Predicted) LowerHigherThe 'kink' introduced by the cis-double bond in the unsaturated acid disrupts crystal lattice packing, requiring less energy to melt. Saturated chains pack more efficiently, leading to stronger intermolecular forces.[4][5]
Boiling Point (Predicted) LowerHigherSimilar to the melting point, the less efficient packing of the unsaturated molecule leads to weaker van der Waals forces and a lower boiling point.
Polarity Slightly HigherSlightly LowerThe pi-electrons of the double bond can contribute to a slightly more polarizable molecule.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques provide a detailed window into the structural nuances of these molecules. The following sections present hypothetical yet representative data for each technique.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted, in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Unsaturated)Assignment (Saturated)
~5.8m1H=CH--
~5.0m2H=CH₂-
~4.1m1H-CH(OH)--CH(OH)-
~2.4m2H-CH₂-COOH-CH₂-COOH
~2.2m2H-CH₂-CH=-
~1.6m1H-CH(CH₂CH₃)--CH(CH₂CH₃)-
~1.4m2H-CH(CH₂CH₃)--CH(CH₂CH₃)-
~1.3m2H--CH₂-CH₂-
~0.9t3H-CH₂CH₃-CH₂CH₃
~0.9t3H--CH₂CH₃

¹³C NMR Data (Predicted, in CDCl₃)

Chemical Shift (ppm)Assignment (Unsaturated)Assignment (Saturated)
~178-COOH-COOH
~138=CH--
~115=CH₂-
~72-CH(OH)--CH(OH)-
~45-CH(CH₂CH₃)--CH(CH₂CH₃)-
~41-CH₂-COOH-CH₂-COOH
~38-CH₂-CH=-
~29-CH(CH₂CH₃)--CH(CH₂CH₃)-
~25--CH₂-
~14-CH₂CH₃-CH₂CH₃
~11--CH₂CH₃

Causality Behind Spectral Differences:

  • ¹H NMR: The most striking difference is the appearance of signals in the olefinic region (~5.0-5.8 ppm) for the unsaturated compound, corresponding to the vinyl protons. The absence of these signals in the saturated derivative is a clear diagnostic feature.

  • ¹³C NMR: Similarly, the unsaturated acid exhibits two distinct signals in the downfield region (~115-138 ppm) for the sp² hybridized carbons of the double bond. These are absent in the fully sp³ hybridized saturated derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of functional groups.

Wavenumber (cm⁻¹)Vibrational Mode4-ethyl-3-hydroxyhept-6-enoic acid4-ethyl-3-hydroxyheptanoic acid
3300-2500 (broad)O-H stretch (carboxylic acid)PresentPresent
~3400 (broad)O-H stretch (alcohol)PresentPresent
~3080=C-H stretchPresentAbsent
2960-2850C-H stretch (sp³)PresentPresent
~1710C=O stretch (carboxylic acid)PresentPresent
~1640C=C stretchPresentAbsent
~990 and ~910=C-H bend (out-of-plane)PresentAbsent

Interpretation of FT-IR Data:

The key differentiating peaks for the unsaturated acid are the =C-H stretch at approximately 3080 cm⁻¹, the C=C stretch around 1640 cm⁻¹, and the out-of-plane =C-H bending vibrations.[6] These are characteristic of the vinyl group and are absent in the saturated derivative.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zIon4-ethyl-3-hydroxyhept-6-enoic acid4-ethyl-3-hydroxyheptanoic acid
172[M]⁺•PresentAbsent
174[M]⁺•AbsentPresent
154[M-H₂O]⁺•PresentAbsent
156[M-H₂O]⁺•AbsentPresent
45[COOH]⁺PresentPresent

Fragmentation Analysis:

The molecular ion peak ([M]⁺•) directly reflects the difference in molecular weight. The fragmentation patterns can also be informative. For instance, both molecules will likely show a loss of water ([M-H₂O]⁺•) from the hydroxyl group and fragmentation at the carboxylic acid group. However, the presence of the double bond in the unsaturated acid can lead to more complex fragmentation pathways, including allylic cleavage.

Conformational Analysis and Molecular Modeling

The presence of the sp² hybridized carbons in the double bond of 4-ethyl-3-hydroxyhept-6-enoic acid imposes a rigid, planar geometry on that portion of the molecule.[5] This rigidity, combined with the cis or trans configuration of the double bond (naturally occurring fatty acids are often cis), introduces a distinct "kink" in the alkyl chain.[4][5] In contrast, the all-sp³ hybridized carbon chain of 4-ethyl-3-hydroxyheptanoic acid has free rotation around all C-C single bonds, resulting in a more flexible, linear average conformation.

This difference in conformational freedom has significant implications for how these molecules interact with their environment, including their ability to pack in a crystal lattice or bind to a protein's active site.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of the two compounds.

Synthesis of 4-ethyl-3-hydroxyhept-6-enoic acid

This protocol is adapted from a similar synthesis described in the literature.[7]

  • Saponification of Ethyl Ester: To a solution of ethyl 4-ethyl-3-hydroxyhept-6-enoate (1.0 eq) in methanol, add a 2N solution of potassium hydroxide (1.2 eq).

  • Reaction Monitoring: Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with 1N HCl.

  • Extraction: Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethyl-3-hydroxyhept-6-enoic acid. Further purification can be achieved by column chromatography on silica gel.

Synthesis of 4-ethyl-3-hydroxyheptanoic acid

This protocol involves the catalytic hydrogenation of the unsaturated acid.

  • Catalyst Preparation: In a flask, suspend 10% Palladium on carbon (Pd/C) (0.05 eq) in ethanol.

  • Reaction Setup: Add a solution of 4-ethyl-3-hydroxyhept-6-enoic acid (1.0 eq) in ethanol to the flask.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the olefinic protons.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield 4-ethyl-3-hydroxyheptanoic acid.

G cluster_synthesis Synthesis Workflow start Ethyl 4-ethyl-3-hydroxyhept-6-enoate saponification Saponification (KOH, MeOH) start->saponification unsaturated_acid 4-ethyl-3-hydroxyhept-6-enoic acid saponification->unsaturated_acid hydrogenation Catalytic Hydrogenation (H₂, Pd/C) unsaturated_acid->hydrogenation saturated_acid 4-ethyl-3-hydroxyheptanoic acid hydrogenation->saturated_acid G cluster_analysis Analytical Workflow sample Unsaturated or Saturated Acid Sample nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms xray X-ray Crystallography (for solid samples) sample->xray

Caption: A typical analytical workflow for the structural characterization of the synthesized acids.

Conclusion

The structural comparison of 4-ethyl-3-hydroxyhept-6-enoic acid and its saturated derivative, 4-ethyl-3-hydroxyheptanoic acid, underscores the profound impact of a single double bond on the physicochemical properties of a molecule. The introduction of unsaturation leads to a distinct molecular geometry, characterized by a rigid "kink" in the alkyl chain, which in turn influences its physical properties and is clearly discernible through a suite of analytical techniques. For researchers in drug development and lipidomics, a thorough understanding of these structural nuances is paramount for predicting biological activity and designing molecules with desired therapeutic profiles. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of these and similar molecules, facilitating further investigation into their structure-function relationships.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Kuda, O., et al. (2016). Fatty acid esters of hydroxy fatty acids (FAHFAs) are broadly distributed in mammalian tissues and their levels are modulated by diet. PLoS One, 11(3), e0152414. [Link]

  • PubChem. (n.d.). 4-Ethyl-3-hydroxyhept-6-enoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Ethyl-3-hydroxyheptanoic acid. National Center for Biotechnology Information. [Link]

  • Vaia. (n.d.). What is the difference between a saturated and an unsaturated fatty acid? [Link]

  • AOCS. (2019). Application of Infrared Spectroscopy to the Rapid Determination of Total Saturated, trans, Monounsaturated, and Polyunsaturated Fatty Acids. [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

  • Google Patents. (n.d.). EP2719677B1 - Method for producing bicyclic compound via claisen rearrangement.
  • Organic Syntheses. (n.d.). Catalytic Hydrogenation of Olefins. [Link]

  • LibreTexts Chemistry. (2022). 17.1: Fatty Acids. [Link]

  • Microbe Notes. (2022). Saturated vs Unsaturated fatty acids- Definition, 20 Differences, Examples. [Link]

Sources

Comparative

evaluating the chemical stability of 4-ethyl-3-hydroxyhept-6-enoic acid against standard oxidizing reagents

Chemoselective Oxidation of Bifunctional Aliphatic Acids: A Comparative Guide for 4-Ethyl-3-hydroxyhept-6-enoic Acid For drug development professionals and synthetic chemists, evaluating the chemical stability of bifunct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemoselective Oxidation of Bifunctional Aliphatic Acids: A Comparative Guide for 4-Ethyl-3-hydroxyhept-6-enoic Acid

For drug development professionals and synthetic chemists, evaluating the chemical stability of bifunctional substrates against standard oxidizing reagents is a critical step in late-stage functionalization. The molecule 4-ethyl-3-hydroxyhept-6-enoic acid presents a classic chemoselectivity challenge. It features three distinct functional groups: a fully oxidized, inert carboxylic acid at C1; a secondary alcohol at C3; and a terminal alkene at C6.

This guide objectively compares the performance, mechanistic causality, and chemoselectivity of four standard oxidation protocols—Swern, Jones, mCPBA, and Upjohn—when applied to this specific substrate.

Substrate Analysis & Chemoselectivity Logic

The synthetic objective when oxidizing 4-ethyl-3-hydroxyhept-6-enoic acid is to selectively target either the C3 alcohol or the C6 alkene without inducing cross-reactivity.

  • Alcohol-Selective Oxidations (Swern vs. Jones): The goal is to oxidize the secondary alcohol to a ketone (forming 4-ethyl-3-oxohept-6-enoic acid) while preserving the terminal alkene.

  • Alkene-Selective Oxidations (mCPBA vs. Upjohn): The goal is to perform an electrophilic addition or cycloaddition on the pi bond (forming an epoxide or a 1,2-diol) while leaving the secondary alcohol intact.

Chemoselectivity Substrate 4-ethyl-3-hydroxyhept-6-enoic acid (Alkene + Sec-Alcohol) Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Substrate->Swern Alcohol Oxidation Jones Jones Oxidation (CrO3, H2SO4) Substrate->Jones Alcohol Oxidation mCPBA mCPBA Epoxidation (mCPBA, CH2Cl2) Substrate->mCPBA Alkene Oxidation Upjohn Upjohn Dihydroxylation (OsO4, NMO) Substrate->Upjohn Alkene Oxidation Prod1 4-ethyl-3-oxohept-6-enoic acid (Ketone formed) Swern->Prod1 Prod2 4-ethyl-3-oxohept-6-enoic acid (Harsh side reactions) Jones->Prod2 Prod3 4-ethyl-6,7-epoxy-3-hydroxyheptanoic acid (Epoxide formed) mCPBA->Prod3 Prod4 4-ethyl-3,6,7-trihydroxyheptanoic acid (Diol formed) Upjohn->Prod4

Chemoselective oxidation pathways for 4-ethyl-3-hydroxyhept-6-enoic acid.

Comparative Performance Data

The following table summarizes the expected quantitative performance and reaction parameters of each reagent system when applied to this bifunctional substrate.

Reagent SystemTarget Functional GroupPrimary ProductExpected ChemoselectivityReaction TempPrimary Byproducts
Swern (DMSO, (COCl)₂, Et₃N)Secondary Alcohol (C3)4-ethyl-3-oxohept-6-enoic acid> 99% (Alkene preserved)-78 °C to RTDimethyl sulfide, CO, CO₂
Jones (CrO₃, H₂SO₄)Secondary Alcohol (C3)4-ethyl-3-oxohept-6-enoic acid< 80% (Risk of alkene isomerization)0 °C to RTCr(III) salts
mCPBA (CH₂Cl₂)Terminal Alkene (C6)4-ethyl-6,7-epoxy-3-hydroxyheptanoic acid> 95% (Alcohol preserved)0 °C to RTm-chlorobenzoic acid
Upjohn (OsO₄, NMO)Terminal Alkene (C6)4-ethyl-3,6,7-trihydroxyheptanoic acid> 99% (Alcohol preserved)Room TempN-methylmorpholine

Evaluating Alcohol-Selective Oxidations: Swern vs. Jones

When targeting the C3 alcohol, the Swern oxidation is the undisputed gold standard for this substrate. By utilizing oxalyl chloride to activate dimethyl sulfoxide (DMSO), the reaction generates a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate at cryogenic temperatures[1]. The C3 hydroxyl group attacks this intermediate to form an alkoxysulfonium ion, which is subsequently deprotonated by triethylamine to yield the ketone[2]. The causality behind selecting Swern over Jones is rooted in its mild, non-acidic environment.

Conversely, the Jones oxidation relies on a harsh chromium trioxide (CrO₃) and sulfuric acid mixture[3]. While it successfully forms a chromate ester intermediate to oxidize the alcohol[4], the strongly acidic aqueous conditions risk acid-catalyzed isomerization of the C6 terminal alkene or unwanted lactonization with the C1 carboxylic acid. Therefore, Swern is the preferred protocol.

Recommended Protocol: Swern Oxidation (Self-Validating System)
  • Apparatus Setup: Flame-dry a round-bottom flask and purge with argon to prevent ambient moisture from quenching the highly reactive intermediates.

  • Reagent Activation: Dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add DMSO (2.4 eq) dropwise. Causality: The cryogenic temperature is strictly required to prevent the thermal decomposition of the chloro(dimethyl)sulfonium chloride intermediate[5].

  • Substrate Addition: Add 4-ethyl-3-hydroxyhept-6-enoic acid (1.0 eq) dissolved in CH₂Cl₂ dropwise. Stir for 15 minutes to ensure complete formation of the alkoxysulfonium ion.

  • Elimination & Self-Validation: Add triethylamine (5.0 eq) dropwise. Self-Validation: The reaction acts as a self-reporting system; the immediate evolution of CO and CO₂ gas bubbles, coupled with the distinct, pervasive odor of dimethyl sulfide (DMS), confirms successful elimination and ketone formation[1].

  • Quenching & Workup: Warm the mixture to room temperature, quench with water, extract with CH₂Cl₂, and wash with dilute HCl to remove excess amine base.

Evaluating Alkene-Selective Oxidations: mCPBA vs. Upjohn

To selectively target the C6 terminal alkene without oxidizing the C3 alcohol, electrophilic addition or cycloaddition strategies are required.

m-Chloroperoxybenzoic acid (mCPBA) facilitates a concerted Prilezhaev epoxidation[6]. The electron-rich pi bond of the alkene attacks the electrophilic terminal oxygen of the peracid, proceeding through a synchronous 'butterfly' transition state that retains the alkene's original stereochemistry[7]. This method is highly chemoselective, leaving the C3 alcohol completely intact[8].

Alternatively, the Upjohn dihydroxylation offers a pathway to a 1,2-diol. This protocol utilizes a catalytic amount of osmium tetroxide (OsO₄) which undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester[9]. The mechanistic brilliance of the Upjohn method lies in the inclusion of N-methylmorpholine N-oxide (NMO). NMO acts as a stoichiometric co-oxidant, continuously reoxidizing the reduced Os(VI) species back to the active Os(VIII) catalyst[10]. This self-sustaining cycle drastically reduces the required loading of toxic osmium while maintaining absolute chemoselectivity for the alkene[11].

Workflow Step1 1. Substrate Prep Dissolve in t-BuOH/H2O (1:1) Step2 2. Co-oxidant Add NMO (1.5 eq) at RT Step1->Step2 Step3 3. Catalysis Add OsO4 (0.02 eq) dropwise Step2->Step3 Step4 4. Self-Validation Monitor color shift to dark brown Step3->Step4 Step5 5. Quenching Add saturated Na2SO3 (reduces Os) Step4->Step5 Step6 6. Isolation Extract with EtOAc, wash with brine Step5->Step6

Step-by-step experimental workflow for the Upjohn Dihydroxylation protocol.

Recommended Protocol: Upjohn Dihydroxylation (Self-Validating System)
  • Solvent Preparation: Dissolve 4-ethyl-3-hydroxyhept-6-enoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water. Causality: The biphasic/polar protic mixture is essential to stabilize the osmate ester intermediate and solubilize both the organic substrate and the inorganic catalyst.

  • Co-oxidant Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.

  • Catalyst Introduction & Self-Validation: Add OsO₄ (0.02 eq, typically as a 2.5% solution in t-BuOH) dropwise. Self-Validation: The solution will immediately shift from clear to a dark brown/black color, visually confirming the formation of the active osmium complex[10].

  • Monitoring: Stir at room temperature for 12-24 hours. Monitor via TLC until the starting material is consumed.

  • Quenching & Self-Validation: Add saturated aqueous sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes. Causality: Na₂SO₃ reduces the reactive Os(VI/VIII) species to inert, insoluble osmium dioxide, terminating the reaction and allowing safe handling. Self-Validation: The color of the reaction mixture will visibly lighten, confirming the successful reduction and deactivation of the osmium catalyst[10].

  • Workup: Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

References

  • Swern oxidation - Wikipedia. wikipedia.org.1

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. masterorganicchemistry.com. 2

  • Jones Oxidation - Organic Chemistry Portal. organic-chemistry.org. 3

  • Application Notes and Protocols: Jones Oxidation of Primary and Secondary Alcohols - Benchchem. benchchem.com. 4

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver. orgosolver.com. 7

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. masterorganicchemistry.com. 8

  • Upjohn Dihydroxylation - Organic Chemistry Portal. organic-chemistry.org. 9

  • Application Notes and Protocols: Dihydroxylation of (-)-Isopulegol using OsO4/NMO - Benchchem. benchchem.com. 10

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process - ACS Publications. acs.org. 5

  • meta-Chloroperoxybenzoic acid - Wikipedia. wikipedia.org. 6

  • How does NMO reform Osmium tetroxide after reaction with an alkene? - ECHEMI. echemi.com. 11

Sources

Safety & Regulatory Compliance

Safety

4-Ethyl-3-hydroxyhept-6-enoic acid proper disposal procedures

As a Senior Application Scientist, I emphasize that chemical disposal is not merely the end of a protocol; it is an integral component of the experimental lifecycle. 4-Ethyl-3-hydroxyhept-6-enoic acid (CAS: 1138245-49-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that chemical disposal is not merely the end of a protocol; it is an integral component of the experimental lifecycle. 4-Ethyl-3-hydroxyhept-6-enoic acid (CAS: 1138245-49-4) is a highly specialized unsaturated aliphatic hydroxy acid. It serves as a critical synthetic intermediate in the development of mirogabalin (DS-5565), a potent α2δ-1 ligand utilized for the management of diabetic peripheral neuropathic pain[1][2].

Proper handling, utilization, and disposal of this compound require a deep understanding of its physicochemical properties to prevent downstream environmental and safety hazards. This guide provides a comprehensive, self-validating operational and disposal framework for researchers and drug development professionals.

Physicochemical Profiling & Hazard Causality

To design an effective disposal and handling plan, we must first analyze the quantitative properties of the molecule. The terminal alkene and secondary hydroxyl group define its reactivity, dictating specific extraction and disposal parameters.

PropertyValueCausality / Operational Impact
Molecular Formula C9H16O3[3]Dictates stoichiometric calculations for downstream synthesis and expected waste mass.
Molecular Weight 172.22 g/mol [3]Used to validate reaction completion via mass spectrometry or gas chromatography.
XLogP3 1.4[3]Indicates moderate lipophilicity; necessitates non-polar organic solvents (e.g., toluene) for efficient extraction from aqueous waste streams.
Topological Polar Surface Area 57.5 Ų[3]Reflects the exposed oxygen atoms, influencing its solubility in polar protic solvents and its behavior during aqueous quenching.

Operational Workflow: Synthesis & Waste Generation

In pharmaceutical development, 4-Ethyl-3-hydroxyhept-6-enoic acid is primarily subjected to a Claisen rearrangement to form the bicyclic ketone intermediate, 3-ethylbicyclo[3.2.0]hept-3-en-6-one[4]. Understanding this workflow is essential, as the reagents used directly dictate the composition of the resulting waste streams.

Self-Validating Protocol: Claisen Rearrangement

Mechanistic Rationale: Acetic anhydride acts as a dehydrating and acetylating agent, while potassium acetate serves as a mild base to facilitate the rearrangement at elevated temperatures.

  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 3.13 g (18.2 mmol) of 4-Ethyl-3-hydroxyhept-6-enoic acid in 15 mL of acetic anhydride[4].

  • Catalyst Addition: Add 4.27 g (43.6 mmol) of anhydrous potassium acetate[4]. Causality: The excess acetate ensures complete enolization and drives the thermodynamic rearrangement.

  • Initial Activation: Stir the mixture at room temperature for 100 minutes[4]. Validation: The solution must become homogeneous, indicating the complete formation of the mixed anhydride intermediate.

  • Thermal Rearrangement: Heat the reaction to 130 °C (reflux) and maintain for 3.5 to 4 hours[4]. Validation: Monitor via Gas Chromatography (GC). The reaction is complete when the peak for the starting material (MW 172.2) is fully replaced by the product peak (MW 136.2).

  • Quenching & Extraction: Cool to room temperature. Slowly add 20 mL of ice water to hydrolyze excess acetic anhydride[4]. Extract the aqueous mixture with toluene (3 x 20 mL)[4]. Causality: Toluene selectively partitions the hydrophobic bicyclic ketone away from the highly polar acetate salts.

  • Washing: Wash the combined organic layers with 1N NaOH (to remove residual acetic acid) and brine, then dry over anhydrous Na2SO4.

Waste Segregation & Proper Disposal Procedures

The above workflow generates two distinct, incompatible waste streams. Mixing these streams can lead to uncontrolled exothermic reactions or the precipitation of organic sludge, complicating disposal.

G Start 4-Ethyl-3-hydroxyhept-6-enoic Acid (CAS: 1138245-49-4) Reaction Claisen Rearrangement (Ac2O, KOAc, 130°C) Start->Reaction Reagents added Product 3-ethylbicyclo[3.2.0]hept-3-en-6-one (Mirogabalin Intermediate) Reaction->Product Organic extraction WasteGen Waste Stream Segregation Reaction->WasteGen Aqueous quench & wash OrgWaste Organic Liquid Waste (Toluene, EtOAc, Organics) WasteGen->OrgWaste Organic layer AqWaste Aqueous Acidic Waste (Acetic Acid, NaOH washes) WasteGen->AqWaste Aqueous layer Incineration High-Temp Incineration (>850°C) OrgWaste->Incineration Halogen-free disposal Neutralization Neutralization (pH 6-8) & Wastewater Treatment AqWaste->Neutralization Titration

Workflow of 4-Ethyl-3-hydroxyhept-6-enoic acid utilization and waste segregation.

Self-Validating Protocol: Segregation and Disposal

Stream A: Organic Waste (Incineration) Contents: Toluene, ethyl acetate, trace unreacted 4-Ethyl-3-hydroxyhept-6-enoic acid, and organic byproducts. Causality: The unsaturated aliphatic chain of the acid contributes to a high chemical oxygen demand (COD) and potential environmental toxicity. It must not be discharged into municipal wastewater.

  • Collect all organic solvents in a designated, clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Ensure the container is stored away from strong oxidizing agents to prevent the terminal alkene from undergoing auto-oxidation.

  • Disposal: Route to a licensed hazardous waste facility for high-temperature incineration (>850°C).

Stream B: Aqueous Waste (Neutralization) Contents: Acetic acid, sodium acetate, potassium acetate, and residual NaOH. Causality: Unneutralized acidic waste can degrade plumbing infrastructure and react violently if accidentally mixed with basic organic waste streams (e.g., amines).

  • Collect the aqueous layers from the quench and NaOH washes in a secondary containment vessel.

  • Validation Step: Insert a calibrated pH probe. The initial pH will likely be highly variable depending on the ratio of quench water to NaOH wash.

  • Slowly titrate with 1M HCl or 1M NaOH under continuous stirring until the pH stabilizes between 6.5 and 7.5.

  • Self-Validation: The pH must remain stable in this range for at least 15 minutes without further titrant addition.

  • Disposal: Once validated, the neutralized aqueous stream can be processed via standard industrial wastewater treatment protocols, subject to local environmental regulations.

Spill Response Protocol For pure 4-Ethyl-3-hydroxyhept-6-enoic acid spills, absorb the liquid with an inert material (e.g., vermiculite or dry sand). Crucial Note: Do not use combustible absorbents like sawdust. The unsaturated acid can undergo slow auto-oxidation over time, potentially generating enough heat to ignite porous, combustible materials. Sweep the absorbed material into a sealed, compatible container and route directly to organic incineration.

References[3] Title: 4-Ethyl-3-hydroxyhept-6-enoic acid | C9H16O3 | CID 86646121 - PubChem

Source: nih.gov URL:[4] Title: EP2719677B1 - Method for producing bicyclic compound via claisen rearrangement - Google Patents Source: google.com URL: Title: 3-ethylbicyclo[3.2.0]hept-3-en-6-one - ChemicalBook Source: 103.213.246 URL:[1] Title: Open-Label Single-Dose Study to Assess the Effect of Mild and Moderate Hepatic Impairment on the Pharmacokinetics of Mirogabalin Source: d-nb.info URL:[2] Title: Safety, Tolerability and Pharmacokinetics of Single and Multiple Doses of Mirogabalin in Healthy Chinese Participants: A Randomized, Double-Blind, Placebo-Controlled Study - PMC Source: nih.gov URL:

Sources

Handling

Personal protective equipment for handling 4-Ethyl-3-hydroxyhept-6-enoic acid

Laboratory Safety & Operational Guide: Handling 4-Ethyl-3-hydroxyhept-6-enoic Acid As drug development pipelines become increasingly complex, the safe and efficient handling of specialized synthetic intermediates is para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Operational Guide: Handling 4-Ethyl-3-hydroxyhept-6-enoic Acid

As drug development pipelines become increasingly complex, the safe and efficient handling of specialized synthetic intermediates is paramount. 4-Ethyl-3-hydroxyhept-6-enoic acid (CAS 1138245-49-4) is a highly specific aliphatic organic acid[1]. It serves as a critical upstream intermediate in the total synthesis of Mirogabalin (DS-5565), a potent α2δ calcium channel ligand developed for the treatment of neuropathic pain and fibromyalgia[2].

Because this compound is routinely subjected to high-temperature Claisen rearrangements in the presence of highly reactive anhydrides[3], handling it requires a rigorous, self-validating safety protocol grounded in the Occupational Safety and Health Administration (OSHA) hierarchy of controls[4]. This guide provides drug development professionals with the essential physicochemical risk assessments, Personal Protective Equipment (PPE) requirements, and operational workflows necessary to handle this compound safely.

Physicochemical Risk Assessment & Causality

As an organic acid, 4-Ethyl-3-hydroxyhept-6-enoic acid presents specific occupational hazards that dictate our safety approach:

  • Dermal and Ocular Toxicity: Direct contact with organic acids is corrosive to mucous membranes and can cause localized erythema or severe chemical burns to the skin and eyes[5][6].

  • Vapor Generation Under Thermal Stress: While the compound is stable at room temperature, its primary application involves heating to reflux (often >100°C). This thermal energy significantly increases the vapor pressure of both the acid and its co-reagents, necessitating strict engineering controls to prevent acute respiratory tract irritation[4][6].

Core PPE Matrix

To mitigate these risks, personnel must adhere to a strict PPE regimen before initiating any material transfer. The following table summarizes the mandatory protective equipment and the scientific rationale behind each requirement.

PPE CategorySpecificationCausality / Scientific Rationale
Ocular Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-splashes during reagent transfer and potential splattering during the violent quenching of unreacted anhydrides[6][7].
Dermal (Hands) Nitrile Gloves (Double-gloved)Nitrile provides excellent chemical resistance to aliphatic organic acids[6]. Double-gloving ensures structural integrity; if the outer glove is contaminated, it can be removed without exposing the skin[5][8].
Dermal (Body) Flame-Resistant (FR) Lab CoatProtects against localized spills. An FR material is required because the downstream reaction utilizes flammable solvents (e.g., toluene)[3][6].
Respiratory Chemical Fume Hood (Engineering Control)Serves as the primary defense against inhalation. All handling, pouring, and reacting of acids must occur within a hood designed to pull fumes up and away from the user[4][6].

Operational Plan: Claisen Rearrangement Workflow

To demonstrate the application of this PPE in a real-world scenario, below is the validated, step-by-step methodology for converting 4-Ethyl-3-hydroxyhept-6-enoic acid into the bicyclic precursor 3-ethylbicyclo[3.2.0]hept-6-en-6-one[2][3].

Step 1: Reagent Preparation & Isolation

  • Action: Inside a certified fume hood, dissolve 3.13 g (18.2 mmol) of 4-Ethyl-3-hydroxyhept-6-enoic acid in 15 mL of acetic anhydride[3].

  • Causality: Acetic anhydride is a potent lachrymator and highly moisture-sensitive. The fume hood isolates the operator from vapors, while the anhydrous environment prevents premature hydrolysis of the reagent[5].

Step 2: Catalysis & Activation

  • Action: Slowly add 4.27 g (43.6 mmol) of potassium acetate to the solution. Stir the mixture at room temperature for 100 minutes[3].

  • Causality: Potassium acetate acts as a mild base to facilitate the enolization required for the subsequent rearrangement. The 100-minute ambient stirring ensures complete homogenization before thermal stress is applied.

Step 3: Thermal Rearrangement

  • Action: Heat the reaction solution to reflux and stir vigorously for 3.5 hours[3].

  • Causality: The input of thermal energy drives the Claisen rearrangement, successfully closing the ring to form 3-ethylbicyclo[3.2.0]hept-6-en-6-one[2][3]. Ensure condenser water flow is stable to prevent the boil-off of hazardous vapors.

Step 4: Safe Quenching

  • Action: Remove the reaction from heat. Carefully add ice water and 20 mL of toluene to the reaction solution, then stir overnight at room temperature[3].

  • Causality: Ice water safely and slowly hydrolyzes the excess, unreacted acetic anhydride. The endothermic melting of the ice counteracts the exothermic hydrolysis, preventing an uncontrolled thermal runaway or splattering[5].

Step 5: Phase Separation

  • Action: Separate the mixture into aqueous and organic layers by adding 50 mL of saturated saline[3].

  • Causality: The saline increases the ionic strength of the aqueous layer, driving the organic product entirely into the toluene phase (salting-out effect) for easier extraction.

Workflow Visualization

Workflow Hazard Hazard Assessment: Organic Acid & Irritant PPE Don Core PPE: Nitrile, Goggles, FR Coat Hazard->PPE Hood Engineering Control: Transfer to Fume Hood PPE->Hood Reaction Chemical Synthesis: Claisen Rearrangement Hood->Reaction Quench Safe Quenching: Ice Water & Toluene Reaction->Quench Disposal Waste Segregation: Isolate from Oxidizers Quench->Disposal

Operational and safety workflow for handling 4-Ethyl-3-hydroxyhept-6-enoic acid.

Spill Response & Waste Disposal Plan

Immediate Spill Response

  • Personnel Exposure: In case of skin contact, immediately flush the affected areas with copious amounts of cold water for at least 15 minutes and seek medical attention[5][8]. If splashed on PPE, carefully remove the contaminated article without letting the outer surface touch the skin[6][8].

  • Surface Spills (<1L): Do not attempt to use basic solutions (like raw sodium hydroxide) directly on the concentrated acid, as the rapid heat of neutralization can cause violent splattering[5]. Instead, utilize a designated chemical spill kit[6]. Wipe the area with cleanroom polyester wipes, place the wet wipes in a secondary plastic containment box, and leave the box open inside the active fume hood until the vapors have safely evaporated and the wipes are dry[8].

Waste Segregation & Disposal

  • Strict Segregation: Organic acid waste must be strictly segregated from strong oxidizers[5][6]. Never mix organic acid waste (or the resulting toluene organic layers) with nitric acid waste containers. Mixing reducible organic materials with strong oxidizers can initiate a violent, explosive reaction[6].

  • Disposal Execution: Dispose of the aqueous and toluene layers from the extraction step into their respective, clearly labeled "Halogen-Free Organic" and "Aqueous Acidic" waste carboys. Ensure lids are tightly closed when not actively adding waste[5].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.